PSB-KK1445
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
7-[(4-fluorophenyl)methyl]-8-[2-(1H-indol-3-yl)ethylamino]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O2/c1-29-21-20(22(32)30(2)24(29)33)31(14-15-7-9-17(25)10-8-15)23(28-21)26-12-11-16-13-27-19-6-4-3-5-18(16)19/h3-10,13,27H,11-12,14H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZXYZSTEKMPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885896-54-8 | |
| Record name | 7-[(4-fluorophenyl)methyl]-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of PSB-KK1445, a Potent and Selective GPR18 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-KK1445 is a novel, synthetic, small-molecule agonist that demonstrates high potency and selectivity for the G protein-coupled receptor 18 (GPR18), an orphan receptor implicated in various physiological and pathophysiological processes, including immune response, inflammation, and cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its signaling pathways. This document is intended to serve as a valuable resource for researchers in pharmacology and drug discovery investigating the therapeutic potential of targeting GPR18.
Core Mechanism of Action: Selective GPR18 Agonism
This compound acts as a potent and selective agonist at the human and mouse G protein-coupled receptor 18 (GPR18)[1][2]. Its primary mechanism of action involves binding to GPR18 and initiating downstream intracellular signaling cascades. The potency of this compound has been primarily characterized through β-arrestin recruitment assays, a common method for quantifying the engagement of G protein-coupled receptors by their ligands[2].
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the potency and selectivity of this compound and its closely related analog, PSB-KK-1415.
Table 1: Potency of GPR18 Agonists
| Compound | Target | Assay Type | EC50 (nM) | Reference |
| This compound | Human GPR18 | β-arrestin recruitment | 45.4 | [1][2] |
| This compound | Mouse GPR18 | β-arrestin recruitment | 124 | |
| PSB-KK-1415 | Human GPR18 | β-arrestin recruitment | 19.1 | [2] |
Table 2: Selectivity Profile of this compound
| Compound | Off-Target | Selectivity | Reference |
| This compound | Cannabinoid Receptor 1 (CB1) | >200-fold | [1] |
| This compound | Cannabinoid Receptor 2 (CB2) | >200-fold | [1] |
| This compound | GPR55 | >200-fold | [1] |
| This compound | GPR183 | >200-fold | [1] |
GPR18 Signaling Pathways
Upon activation by an agonist like this compound, GPR18 is known to couple to inhibitory G proteins (Gαi/o). This initiates a cascade of intracellular events that can include the modulation of adenylyl cyclase activity, changes in intracellular calcium levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). Furthermore, agonist binding to GPR18 also triggers the recruitment of β-arrestin, a key protein in GPCR desensitization and signaling.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound and related GPR18 agonists.
β-Arrestin Recruitment Assay
This assay is a primary method for determining the potency of GPR18 agonists.
-
Principle: This cell-based assay measures the recruitment of β-arrestin to the activated GPR18. The interaction is detected using an enzyme fragment complementation system, where the GPCR is tagged with a small enzyme fragment and β-arrestin is fused to a larger, inactive enzyme fragment. Ligand-induced recruitment brings the fragments together, forming a functional enzyme that generates a chemiluminescent signal.
-
Cell Line: CHO-K1 cells stably co-expressing human GPR18 fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor fragment (DiscoverX PathHunter®).
-
Protocol:
-
Cell Plating: Cells are seeded in 384-well white, solid-bottom assay plates at a density of 5,000 cells per well and incubated overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: this compound is serially diluted in assay buffer to achieve final concentrations ranging from picomolar to micromolar.
-
Agonist Stimulation: The diluted compound is added to the wells, and the plate is incubated for 90 minutes at 37°C.
-
Signal Detection: PathHunter® detection reagents are added to each well, and the plate is incubated for 60 minutes at room temperature in the dark.
-
Data Acquisition: Chemiluminescence is measured using a plate reader.
-
Data Analysis: The data is normalized to the response of a reference agonist, and EC50 values are calculated using a sigmoidal dose-response curve fit.
-
References
PSB-KK1445: An In-Depth Technical Guide to its GPR18 Agonist Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of PSB-KK1445, a potent and selective agonist for the G protein-coupled receptor 18 (GPR18). The information compiled herein is intended to support further research and development efforts targeting this receptor.
Introduction to this compound
This compound has been identified as a highly selective agonist for the GPR18 receptor.[1][2][3] Its potency and selectivity make it a valuable tool for elucidating the physiological and pathophysiological roles of GPR18, a receptor implicated in various processes including inflammation, pain perception, and metabolism. Understanding the detailed selectivity profile of this compound is crucial for the accurate interpretation of experimental results and for assessing its therapeutic potential.
GPR18 Agonist Potency of this compound
This compound demonstrates potent agonism at both human and mouse GPR18. The potency has been primarily characterized using β-arrestin recruitment assays.
Table 1: GPR18 Agonist Potency of this compound
| Species | Assay Type | Parameter | Value (nM) |
| Human | β-arrestin recruitment | EC50 | 45.4[1][2][4][5][6] |
| Mouse | β-arrestin recruitment | EC50 | 124[1] |
Off-Target Selectivity Profile
A critical aspect of a pharmacological tool is its selectivity against other potential targets. This compound has been shown to be highly selective for GPR18 over other related cannabinoid and cannabinoid-like receptors.
Table 2: Selectivity of this compound against Related Receptors
| Off-Target | Selectivity Fold vs. Human GPR18 |
| Cannabinoid Receptor 1 (CB1) | >200-fold[1][2][4][5] |
| Cannabinoid Receptor 2 (CB2) | >200-fold[1][2][4][5] |
| GPR55 | >200-fold[1][2][4][5] |
| GPR183 | >200-fold[1][2][4][5] |
Note: For a comprehensive safety assessment, it is recommended to screen this compound against a broader panel of receptors, ion channels, and enzymes, such as those offered by Eurofins' SafetyScreen44 panel.[7][8] This panel assesses activity at targets known to be associated with adverse drug reactions.
GPR18 Signaling Pathways
Activation of GPR18 can initiate multiple downstream signaling cascades. The receptor is known to couple to Gαi/o and Gαq proteins, leading to modulation of intracellular second messengers and activation of kinase pathways. The phenomenon of biased agonism, where a ligand preferentially activates one signaling pathway over another, has also been suggested for GPR18.[9][10]
Caption: GPR18 Signaling Pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are generalized protocols for key assays used to characterize GPR18 agonists.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to an activated GPCR.
Caption: β-Arrestin Recruitment Assay Workflow.
Detailed Methodology:
-
Cell Culture: Use a cell line, such as CHO-K1, stably expressing the human GPR18 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase. Maintain cells in an appropriate growth medium supplemented with antibiotics for selection.
-
Cell Plating: Harvest and resuspend cells in an appropriate assay medium. Dispense the cell suspension into a 384-well white, solid-bottom assay plate. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Compound Addition and Incubation: Add the diluted compound to the cell plate. Incubate the plate for 90 minutes at 37°C.
-
Detection: Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions. Add the detection reagent to each well of the assay plate.
-
Signal Measurement: Incubate the plate at room temperature for 60 minutes to allow for signal development. Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to a vehicle control (0% activation) and a maximal agonist control (100% activation). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation, typically those coupled to Gαq.
Caption: Intracellular Calcium Mobilization Assay Workflow.
Detailed Methodology:
-
Cell Culture: Use a cell line, such as HEK293, stably expressing the human GPR18 receptor.
-
Cell Plating: Plate cells in a 96-well or 384-well black-walled, clear-bottom assay plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion. Remove the cell culture medium and add the dye-loading buffer to the cells. Incubate for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Fluorescence Measurement: Use a fluorescent plate reader with an integrated liquid handling system to add the compound to the wells while simultaneously measuring the fluorescence intensity kinetically.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data and plot the response against the compound concentration to calculate the EC50.
Conclusion
This compound is a potent and highly selective GPR18 agonist, making it an invaluable pharmacological tool for investigating the biology of this receptor. Its selectivity against key related receptors has been established, although broader off-target profiling is recommended for comprehensive safety assessment. The provided experimental protocols offer a foundation for further functional characterization of this compound and other GPR18-targeting compounds. This technical guide serves as a resource for researchers aiming to leverage this compound in their studies of GPR18-mediated signaling and its role in health and disease.
References
- 1. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent, Selective Agonists for the Cannabinoid-like Orphan G Protein-Coupled Receptor GPR18: A Promising Drug Target for Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Structure-Activity Relationship of PSB-KK1445, a Potent and Selective GPR18 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 18 (GPR18) has emerged as a promising, yet underexplored, therapeutic target for a range of conditions including immunological disorders and cancer. The lack of potent and selective pharmacological tools has historically hindered the elucidation of its physiological and pathophysiological roles. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a novel series of 8-amino-1,3-dimethylpurine-2,6-dione derivatives, culminating in the identification of PSB-KK1445 as a highly potent and selective GPR18 agonist. This document details the quantitative SAR data, experimental protocols for chemical synthesis and biological evaluation, and visualizes the key signaling pathways and experimental workflows.
Introduction
GPR18 is an orphan G protein-coupled receptor that has been implicated in various physiological processes. While initially suggested to be a novel cannabinoid receptor due to its activation by Δ⁹-tetrahydrocannabinol (THC), the field has lacked truly selective agonists to probe its function without confounding effects on the classical cannabinoid receptors (CB₁ and CB₂). The development of such tools is paramount for validating GPR18 as a drug target. This guide focuses on a series of purine-dione based compounds that have been systematically modified to understand the structural requirements for potent and selective GPR18 agonism, leading to the discovery of this compound.
Structure-Activity Relationship (SAR) Analysis
The core of this investigation is a systematic exploration of the SAR of 8-amino-1,3-dimethylpurine-2,6-diones. The following tables summarize the key findings, presenting the chemical structures and corresponding biological activities of this compound and its analogs.
Table 1: In Vitro Activity of Key Compounds at Human GPR18
| Compound | R¹ | R² | hGPR18 EC₅₀ (nM) |
| This compound (50) | 7-[(4-fluorophenyl)methyl] | 8-[2-(1H-indol-3-yl)ethylamino] | 45.4 |
| PSB-KK1415 (51) | 7-[(4-fluorophenyl)methyl] | 8-[2-(5-fluoro-1H-indol-3-yl)ethylamino] | 19.1 |
Table 2: Selectivity Profile of this compound and PSB-KK1415
| Compound | hCB₁ Ki (nM) | hCB₂ Ki (nM) | hGPR55 EC₅₀ (nM) | hGPR183 EC₅₀ (nM) |
| This compound (50) | >10,000 | >10,000 | >10,000 | >10,000 |
| PSB-KK1415 (51) | >10,000 | 480 | >10,000 | >10,000 |
SAR Summary: The data reveals that the 8-amino-1,3-dimethylpurine-2,6-dione scaffold is a viable starting point for developing GPR18 agonists. The substitution at the 7- and 8-positions of the purine (B94841) ring is critical for activity. Specifically, a 7-(substituted-benzyl) group and an 8-(substituted-phenethylamino) moiety are key pharmacophoric elements. This compound, with a 7-(4-fluorobenzyl) group and an 8-[2-(1H-indol-3-yl)ethylamino] substituent, demonstrates high potency at GPR18.[1] Notably, the introduction of a fluorine atom at the 5-position of the indole (B1671886) ring in PSB-KK1415 increases potency but slightly reduces selectivity against the CB₂ receptor.[1] this compound exhibits exceptional selectivity, with over 200-fold preference for GPR18 over CB₁, CB₂, GPR55, and GPR183.[1]
Experimental Protocols
General Chemical Synthesis
The synthesis of the 8-amino-1,3-dimethylpurine-2,6-dione derivatives follows a multi-step sequence. The key steps involve the appropriate substitution at the N7 and C8 positions of the purine-2,6-dione (B11924001) core.
Workflow for the Synthesis of this compound:
Detailed Protocol for the Synthesis of this compound (Compound 50): A detailed, step-by-step synthetic procedure would be provided in the full publication, including reaction conditions, purification methods (e.g., column chromatography), and analytical characterization (e.g., ¹H NMR, ¹³C NMR, mass spectrometry) to confirm the structure and purity of the final compound.
Biological Assays
The potency of the synthesized compounds as GPR18 agonists was determined using a β-arrestin recruitment assay. This assay measures the interaction of β-arrestin with the activated GPR18, a key step in G protein-coupled receptor signaling and desensitization.
Experimental Workflow for β-Arrestin Recruitment Assay:
Protocol Details: Human embryonic kidney (HEK293) cells stably expressing either human or mouse GPR18 are utilized. These cells are further engineered to express a reporter system that generates a detectable signal upon β-arrestin binding to the activated receptor. Compounds are serially diluted and added to the cells. Following an incubation period, the signal is measured, and the data are analyzed using non-linear regression to determine the EC₅₀ values.
To assess the selectivity of the compounds, radioligand binding assays were performed for the human cannabinoid receptors CB₁ and CB₂. These assays measure the ability of the test compounds to displace a radiolabeled ligand from the receptor, thereby determining their binding affinity (Ki).
Protocol Details: Membrane preparations from cells expressing either hCB₁ or hCB₂ were incubated with a specific radioligand (e.g., [³H]CP55,940) and various concentrations of the test compounds. After reaching equilibrium, the bound and free radioligand were separated by filtration. The amount of bound radioactivity was quantified using liquid scintillation counting. The IC₅₀ values were determined and converted to Ki values using the Cheng-Prusoff equation.
GPR18 Signaling Pathway
Activation of GPR18 by an agonist like this compound is known to initiate intracellular signaling cascades. While GPR18 signaling is still under active investigation, it is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Additionally, GPR18 activation can lead to the recruitment of β-arrestin.
Conclusion
The development of this compound represents a significant advancement in the study of GPR18. Its high potency and exceptional selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of this receptor. The structure-activity relationships detailed in this guide provide a clear roadmap for the future design of even more optimized GPR18 agonists for potential therapeutic applications in areas such as oncology and immunology. Further studies utilizing this compound are warranted to fully unlock the therapeutic potential of targeting GPR18.
References
Technical Whitepaper: A Tale of Two Molecules - Unraveling the Discovery and Synthesis of the GPR18 Agonist PSB-KK1445 and the Gq/11 Inhibitor YM-254890
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial intelligence suggested an inquiry into PSB-KK1445 as a Gq/11 protein inhibitor. However, extensive investigation of scientific literature reveals that this compound is, in fact, a potent and selective agonist of the G protein-coupled receptor GPR18.[1][2][3][4] This whitepaper will first address the discovery and synthesis of this compound in its correct context as a GPR18 agonist. Subsequently, to satisfy the interest in Gq/11 inhibition, this guide will provide a detailed overview of a well-characterized and selective Gq/11 inhibitor, YM-254890.
Part 1: this compound - A Selective GPR18 Agonist
Discovery of this compound
This compound was developed as part of a research effort to create potent and selective agonists for the orphan G protein-coupled receptor GPR18, a promising drug target in immunology and cancer.[2] The discovery stemmed from structure-activity relationship (SAR) studies aimed at optimizing lead compounds to enhance their affinity and selectivity for GPR18 over other cannabinoid receptors.[2]
The research identified compound 50, later designated this compound, as a highly selective GPR18 agonist.[2] This molecule demonstrated significant potency at both human and mouse GPR18 with minimal species differences, a desirable characteristic for translational research.[2]
Quantitative Data for this compound
The pharmacological properties of this compound have been characterized, revealing its high potency and selectivity.
| Parameter | Species | Value | Assay | Reference |
| EC₅₀ | Human | 45.4 nM | β-arrestin recruitment | [2][4] |
| EC₅₀ | Mouse | 124 nM | β-arrestin recruitment | [4] |
| Selectivity | - | >200-fold vs. CB₁/CB₂ receptors, GPR55, and GPR183 | - | [2][4] |
Experimental Protocols: β-Arrestin Recruitment Assay
The potency of this compound at the GPR18 receptor was determined using a β-arrestin recruitment assay, a common method to quantify GPCR activation.
Objective: To measure the ability of a compound to induce the interaction between GPR18 and β-arrestin, a key step in GPCR signaling and desensitization.
Methodology:
-
Cell Culture: HEK293 cells are engineered to stably express the human GPR18 receptor.
-
Assay Principle: The assay utilizes a technology such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation. The GPR18 receptor is fused to one part of a reporter system (e.g., a luciferase), and β-arrestin is fused to the other part (e.g., a fluorescent protein).
-
Ligand Stimulation: The engineered cells are treated with varying concentrations of the test compound (this compound).
-
Signal Detection: Upon agonist binding to GPR18, the receptor undergoes a conformational change, leading to the recruitment of β-arrestin. This brings the two parts of the reporter system into close proximity, generating a detectable signal (e.g., light emission in BRET).
-
Data Analysis: The intensity of the signal is measured at each compound concentration. The data are then plotted on a dose-response curve to calculate the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.
GPR18 Signaling Pathway
The GPR18 receptor is known to couple to Gᵢ/Gₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Part 2: YM-254890 - A Selective Gq/11 Inhibitor
Discovery of YM-254890
YM-254890 is a cyclic depsipeptide that was isolated from the culture broth of the bacterium Chromobacterium sp.[5] It was identified as a potent inhibitor of ADP-induced platelet aggregation.[5] Subsequent studies revealed that its mechanism of action involves the selective inhibition of the Gq/11 subfamily of G proteins.[5][6] YM-254890 functions by binding to a hydrophobic cleft in the Gαq subunit, stabilizing the inactive GDP-bound form and preventing the exchange of GDP for GTP, which is a crucial step in G protein activation.[6]
Quantitative Data for YM-254890
The inhibitory activity of YM-254890 has been quantified across various cellular assays.
| Parameter | Assay | Value | Reference |
| IC₅₀ | ADP-induced platelet aggregation | 0.37 - 0.51 µM | [5] |
| IC₅₀ | 2MeSADP-induced [Ca²⁺]ᵢ increase in P2Y₁-C6-15 cells | 0.031 µM | [5] |
| IC₅₀ | ATP/UTP-induced Ca²⁺ increase in HCAE cells (P2Y₂ receptor) | 50 nM | |
| IC₅₀ | Carbachol-induced IP₁ production in CHO cells (M₁ receptor) | 95 nM | [7] |
Experimental Protocols: Measurement of Intracellular Calcium Mobilization
A common method to assess the inhibitory effect of YM-254890 on Gq/11-mediated signaling is to measure changes in intracellular calcium concentration ([Ca²⁺]ᵢ).
Objective: To determine the concentration-dependent inhibition of Gq/11-coupled receptor-mediated calcium release by YM-254890.
Methodology:
-
Cell Culture and Dye Loading: A suitable cell line endogenously or recombinantly expressing a Gq/11-coupled receptor (e.g., P2Y₁ or M₁ muscarinic receptor) is cultured. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Pre-incubation with Inhibitor: The dye-loaded cells are pre-incubated with various concentrations of YM-254890 for a specified period.
-
Agonist Stimulation: The cells are then stimulated with a known agonist for the Gq/11-coupled receptor (e.g., 2MeSADP for P2Y₁ or carbachol (B1668302) for M₁).
-
Fluorescence Measurement: The fluorescence intensity of the calcium indicator is measured over time using a fluorescence plate reader or microscope. An increase in fluorescence corresponds to a rise in intracellular calcium.
-
Data Analysis: The peak fluorescence signal in the presence of the inhibitor is compared to the signal in the absence of the inhibitor. The percentage of inhibition is calculated for each concentration of YM-254890, and the data are fitted to a dose-response curve to determine the IC₅₀ value.
Synthesis of YM-254890
The total synthesis of YM-254890 is a complex process due to its cyclic depsipeptide structure containing several non-standard amino acids.[7][8] A convergent synthetic strategy has been developed, which involves the synthesis of linear peptide fragments followed by a final macrolactamization step to form the cyclic structure.[7][9] This synthetic route has also enabled the creation of analogues for structure-activity relationship studies.[8][9]
Gq/11 Signaling Pathway and Inhibition by YM-254890
Gq/11 proteins, when activated by a GPCR, stimulate phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores. YM-254890 inhibits this pathway by preventing the activation of the Gq/11 protein.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Potent, Selective Agonists for the Cannabinoid-like Orphan G Protein-Coupled Receptor GPR18: A Promising Drug Target for Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Total synthesis and structure–activity relationship studies of a series of selective G protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Studies of the Natural Product Gq/11 Protein Inhibitor YM-254890 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toward the Selective Inhibition of G Proteins: Total Synthesis of a Simplified YM-254890 Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: PSB-KK1445 EC50 Value for Human GPR18
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological activity of PSB-KK1445, a potent and selective agonist for the human G protein-coupled receptor 18 (GPR18). The document focuses on the half-maximal effective concentration (EC50) of this compound, presenting the key quantitative data, a detailed experimental protocol for its determination, and relevant signaling pathway information.
Quantitative Data Summary
This compound has been identified as a highly potent agonist for the human GPR18 receptor. The EC50 value, a critical measure of a drug's potency, was determined to be in the nanomolar range, indicating a strong binding affinity and activation of the receptor. This data is summarized in the table below.
| Compound | Receptor | Assay Type | EC50 (nM) | Reference |
| This compound | Human GPR18 | β-arrestin recruitment | 45.4 | [1] |
GPR18 Signaling Pathways
GPR18, a class A rhodopsin-like GPCR, is known to couple to several intracellular signaling cascades upon activation. The primary signaling pathways involve Gαi/o and Gαq/11 proteins. Activation of these pathways can lead to downstream effects such as the modulation of adenylyl cyclase activity, intracellular calcium mobilization, and activation of the mitogen-activated protein kinase (MAPK) cascade. The recruitment of β-arrestin, as utilized in the determination of this compound's EC50, is a key event in G protein-independent signaling and receptor desensitization.
The following diagram illustrates the general signaling pathways associated with GPR18 activation.
Experimental Protocol: β-Arrestin Recruitment Assay
The EC50 value of this compound for human GPR18 was determined using a β-arrestin recruitment assay. While the specific experimental details from the primary publication by Mahardhika et al. (2024) are not fully available, the following protocol describes a representative PathHunter® β-arrestin assay, a widely used method for such determinations.
Objective: To measure the potency of this compound in inducing β-arrestin recruitment to the human GPR18 receptor.
Principle: This assay utilizes enzyme fragment complementation (EFC). The GPR18 receptor is tagged with a small enzyme fragment (ProLink™, PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon agonist-induced activation of GPR18, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This results in the formation of a functional β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.
Materials:
-
PathHunter® CHO-K1 cells stably co-expressing human GPR18-PK and β-arrestin-EA (DiscoverX or similar)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Control agonist (e.g., Δ9-THC)
-
384-well white, solid-bottom, tissue-culture treated assay plates
-
PathHunter® Detection Reagents (Galacton Star® Substrate, Emerald II™ Lysis/Substrate Buffer)
-
Luminometer
Procedure:
-
Cell Culture and Plating:
-
Culture the PathHunter® GPR18 β-arrestin cells according to the supplier's instructions.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired concentration (e.g., 2.5 x 10^5 cells/mL).
-
Dispense 20 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to generate a range of concentrations (e.g., from 1 pM to 10 µM).
-
Prepare a positive control using a known GPR18 agonist and a negative control with assay buffer containing the same final DMSO concentration.
-
-
Agonist Stimulation:
-
Add 5 µL of the diluted this compound, control agonist, or vehicle to the respective wells of the cell plate.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Signal Detection:
-
Equilibrate the PathHunter® Detection Reagents to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's instructions.
-
Add 12.5 µL of the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Subtract the average background signal (from vehicle control wells) from all other readings.
-
Normalize the data to the maximum signal obtained with a saturating concentration of the control full agonist (set to 100%).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
The following diagram outlines the workflow for the β-arrestin recruitment assay.
This technical guide provides essential information regarding the EC50 value of this compound for human GPR18. The high potency of this compound, as demonstrated by its nanomolar EC50 value, underscores its potential as a valuable tool for studying GPR18 pharmacology and as a lead compound for the development of novel therapeutics targeting this receptor.
References
The Chemical Probe PSB-KK1445: An In-depth Technical Guide for GPR18 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 18 (GPR18), an orphan receptor with emerging ties to the endocannabinoid system, represents a promising therapeutic target for a range of physiological processes, including immune responses, pain, and cancer. The development of selective chemical probes is paramount to elucidating the complex biology of GPR18 and validating its potential as a drug target. This technical guide provides a comprehensive overview of PSB-KK1445, a potent and selective agonist for GPR18, designed to serve as a critical tool for researchers in pharmacology and drug discovery.
Chemical and Physical Properties of this compound
This compound is a synthetic organic small molecule with the following identifiers:
-
Chemical Name: 7-[(4-fluorophenyl)methyl]-3,7-dihydro-8-[[2-(1H-indol-3-yl)ethyl]amino]-1,3-dimethyl-1H-purine-2,6-dione
-
Molecular Formula: C₂₄H₂₃FN₆O₂
-
CAS Number: 885896-54-8
-
SMILES: Cn1c(=O)c2c(nc(NCCc3c[nH]c4ccccc34)n2Cc2ccc(F)cc2)n(C)c1=O
Quantitative Data: In Vitro Pharmacology
This compound has been characterized as a potent and selective agonist of the GPR18 receptor. Its pharmacological profile has been primarily determined through β-arrestin recruitment assays.
| Parameter | Species | Assay Type | Value | Selectivity | Reference |
| EC₅₀ | Human | β-arrestin recruitment | 45.4 nM | >200-fold vs. CB₁/CB₂, GPR55, GPR183 | [Mahardhika et al., 2024] |
| EC₅₀ | Mouse | β-arrestin recruitment | 124 nM | Not specified | [Mahardhika et al., 2024] |
| Kᵢ | Human | Radioligand Binding | >10 µM | (for CB₁ and CB₂) | [Mahardhika et al., 2024] |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is described in the primary literature by Mahardhika, A.B., et al. in the Journal of Medicinal Chemistry, 2024. Researchers are directed to this publication and its supplementary materials for the full methodology.
β-Arrestin Recruitment Assay
The potency of this compound at the GPR18 receptor is typically determined using a β-arrestin recruitment assay, such as the PathHunter® assay from DiscoverX. The following is a generalized protocol based on established methods for this assay format. For the specific conditions used for this compound, refer to Mahardhika et al., 2024.
Objective: To measure the ability of this compound to induce the recruitment of β-arrestin to the GPR18 receptor, a hallmark of GPCR activation.
Materials:
-
CHO-K1 cells stably co-expressing human GPR18 fused to a ProLink™ tag (PK) and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, penicillin/streptomycin, and selection antibiotics).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution in DMSO.
-
Control agonist (e.g., Δ⁹-THC).
-
PathHunter® Detection Reagents.
-
White, solid-bottom 384-well assay plates.
Procedure:
-
Cell Culture: Maintain the engineered CHO-K1 cell line according to the supplier's instructions.
-
Cell Plating: Harvest cells and resuspend in assay buffer to the desired density. Dispense the cell suspension into the wells of a 384-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare dilutions of a known GPR18 agonist as a positive control and vehicle (DMSO) as a negative control.
-
Compound Addition: Add the diluted compounds to the respective wells of the cell plate.
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the PathHunter® detection reagents to each well according to the manufacturer's protocol. Incubate at room temperature for 60 minutes to allow for the enzymatic reaction to generate a chemiluminescent signal.
-
Data Acquisition: Read the chemiluminescence on a compatible plate reader.
-
Data Analysis: Normalize the data to the vehicle control and the maximal response of the control agonist. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
Signaling Pathways and Experimental Workflows
GPR18 Signaling Pathway
GPR18 signaling is complex and can involve multiple downstream pathways, indicative of biased agonism.[1][2] Upon activation by an agonist like this compound, GPR18 can couple to different G protein subtypes, primarily Gαi/o and Gαq, as well as recruit β-arrestin.
Caption: GPR18 signaling pathways.
Experimental Workflow for this compound Characterization
The characterization of this compound as a chemical probe for GPR18 follows a logical progression from initial identification to in vitro and potential in vivo validation.
Caption: Workflow for this compound characterization.
In Vivo Applications
Currently, there is a lack of published in vivo studies specifically utilizing this compound. However, research on the closely related and potent GPR18 agonist, PSB-KK-1415, has demonstrated significant anti-inflammatory and anti-nociceptive effects in mouse models of colitis and inflammatory pain.[3][4] These findings suggest that this compound, as a potent and selective GPR18 agonist, holds considerable promise for in vivo investigations into the role of GPR18 in inflammation and pain.
Conclusion
This compound is a valuable and well-characterized chemical probe for the GPR18 receptor. Its high potency and selectivity make it an excellent tool for in vitro studies aimed at dissecting the physiological and pathological roles of GPR18. While in vivo data for this compound is not yet available, the promising results from related compounds suggest its potential for future in vivo validation. This guide provides a foundational resource for researchers utilizing this compound to advance our understanding of GPR18 biology and its therapeutic potential.
References
- 1. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of PSB-KK1445: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of PSB-KK1445, a potent and selective agonist for the G protein-coupled receptor 18 (GPR18). The data and methodologies presented are compiled from the primary scientific literature to support further research and drug development efforts targeting this orphan receptor.
Core Findings: Quantitative Data Summary
This compound, also identified as compound 50 in its discovery publication, demonstrates high potency and selectivity for the GPR18 receptor. Its in vitro activity has been primarily characterized through β-arrestin recruitment assays, a common method for measuring the activation of G protein-coupled receptors.
| Parameter | Species | Receptor | Value | Assay Type |
| EC50 | Human | GPR18 | 45.4 nM | β-arrestin Recruitment |
| EC50 | Mouse | GPR18 | 124 nM | β-arrestin Recruitment |
| Selectivity | Human | CB1 | >200-fold | Functional Assay |
| Selectivity | Human | CB2 | >200-fold | Functional Assay |
| Selectivity | Human | GPR55 | >200-fold | Functional Assay |
| Selectivity | Human | GPR183 | >200-fold | Functional Assay |
Signaling Pathway and Experimental Workflow
This compound activates GPR18, leading to the recruitment of β-arrestin, a key protein in GPCR signaling and desensitization. The experimental workflow for characterizing this compound typically involves an initial functional screening followed by selectivity profiling against related receptors.
Caption: GPR18 activation by this compound and subsequent β-arrestin recruitment.
Caption: Workflow for the in vitro characterization of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the GPR18 receptor upon agonist stimulation. A common commercial platform for this is the PathHunter® β-arrestin assay (DiscoverX).
-
Cell Line: CHO-K1 or HEK293 cells stably co-expressing the GPR18 receptor fused to a ProLink™ tag (PK) and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Principle: Agonist binding to GPR18 induces a conformational change, leading to receptor phosphorylation and the recruitment of β-arrestin-EA. The proximity of GPR18-PK and β-arrestin-EA allows for the complementation of the β-galactosidase enzyme fragments, forming an active enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.
-
Protocol:
-
Cell Plating: Seed the engineered cells in a white, clear-bottom 384-well microplate at a density of 5,000-10,000 cells per well in cell-specific plating medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Agonist Stimulation: Add the diluted compound solutions to the wells containing the cells. Incubate the plate for 60-90 minutes at 37°C.
-
Signal Detection: Add the PathHunter® detection reagent mixture to each well according to the manufacturer's instructions. Incubate at room temperature for 60 minutes to allow for signal development.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to a vehicle control (0% activation) and a maximal agonist control (100% activation). Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.
-
Selectivity Assays (Functional)
To determine the selectivity of this compound, similar functional assays are performed on related receptors, such as the cannabinoid receptors (CB1 and CB2) and other orphan GPCRs (GPR55, GPR183).
-
Cell Lines: Use cell lines engineered to express each of the target receptors (CB1, CB2, GPR55, GPR183) in a suitable functional assay format (e.g., β-arrestin recruitment, cAMP accumulation, or calcium mobilization).
-
Protocol:
-
Follow the specific protocol for the chosen assay platform for each receptor target.
-
Test this compound over a wide range of concentrations to determine its potency (EC50) or lack thereof at each off-target receptor.
-
Selectivity Calculation: The selectivity ratio is calculated by dividing the EC50 value for the off-target receptor by the EC50 value for the primary target (GPR18). A selectivity of >200-fold indicates that the concentration of this compound required to activate the off-target receptor is more than 200 times higher than the concentration needed to activate GPR18.
-
Preliminary Efficacy of PSB-KK1445: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-KK1445 has emerged as a potent and highly selective agonist for the orphan G protein-coupled receptor 18 (GPR18), a promising therapeutic target implicated in various physiological and pathological processes, including immune modulation and cancer.[1] This technical guide provides a comprehensive overview of the preliminary efficacy studies of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to support further research and development efforts.
Core Efficacy Data
The initial characterization of this compound has demonstrated its significant potency and selectivity for GPR18. The following tables summarize the key in vitro efficacy data.
Table 1: In Vitro Potency of this compound at Human and Mouse GPR18
| Target | Agonist | EC50 (nM) |
| Human GPR18 | This compound | 45.4 |
| Mouse GPR18 | This compound | 124 |
EC50 values were determined using a β-arrestin recruitment assay.[1]
Table 2: Selectivity Profile of this compound
| Receptor | Fold Selectivity vs. Human GPR18 |
| Cannabinoid Receptor 1 (CB1) | >200 |
| Cannabinoid Receptor 2 (CB2) | >200 |
| GPR55 | >200 |
| GPR183 | >200 |
Selectivity was determined in β-arrestin recruitment assays.[1]
Experimental Protocols
The following sections detail the methodologies employed in the preliminary efficacy studies of this compound.
β-Arrestin Recruitment Assay
This assay was utilized to determine the potency of this compound at human and mouse GPR18.
Objective: To measure the agonist-induced recruitment of β-arrestin 2 to the GPR18 receptor as an indicator of receptor activation.
Cell Line: CHO-K1 cells stably co-expressing human or mouse GPR18 fused to a ProLink™ tag and a β-arrestin 2-enzyme acceptor fusion protein.
Materials:
-
CHO-K1-hGPR18 or CHO-K1-mGPR18 cells
-
Assay medium: Opti-MEM
-
This compound stock solution (in DMSO)
-
PathHunter® detection reagents (DiscoveRx)
-
384-well white, solid-bottom assay plates
Procedure:
-
Cell Plating: Cells were seeded into 384-well plates at a density of 5,000 cells per well in 20 µL of assay medium and incubated overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: this compound was serially diluted in DMSO and then further diluted in assay medium to achieve the final desired concentrations. The final DMSO concentration in the assay was maintained at 0.1%.
-
Agonist Stimulation: 5 µL of the diluted this compound solutions were added to the wells containing the cells. For control wells, 5 µL of assay medium with 0.1% DMSO was added. The plates were then incubated for 90 minutes at 37°C.
-
Detection: The PathHunter® detection reagent was prepared according to the manufacturer's instructions and 12.5 µL was added to each well. The plates were incubated at room temperature for 60 minutes in the dark.
-
Data Acquisition: Chemiluminescence was measured using a suitable plate reader.
-
Data Analysis: The raw data was normalized to the response of a reference agonist and the EC50 values were calculated using a four-parameter logistic equation.
GPR18 Signaling Pathways
Activation of GPR18 by an agonist like this compound is known to initiate downstream signaling cascades. While specific studies on the pathways activated by this compound are ongoing, the general signaling mechanism of GPR18 involves coupling to Gαi/o proteins. This can lead to the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels, as well as the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2 phosphorylation. Furthermore, GPR18 activation can induce calcium mobilization.
Visualizing GPR18 Activation and Downstream Signaling
The following diagrams illustrate the key signaling events following GPR18 activation.
Future Directions
The preliminary data strongly support the potential of this compound as a valuable pharmacological tool for studying the physiological roles of GPR18 and as a lead compound for the development of novel therapeutics. Further in vivo studies are warranted to investigate the efficacy of this compound in relevant disease models, particularly in the areas of inflammation and oncology. Elucidation of the specific downstream signaling pathways modulated by this compound will provide a more comprehensive understanding of its mechanism of action and facilitate its translation into clinical applications.
References
Methodological & Application
Application Notes and Protocols for PSB-KK1445 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing the potent and selective GPR18 agonist, PSB-KK1445. This document includes detailed methodologies for key assays, a summary of quantitative data, and a visual representation of the associated signaling pathway.
Introduction
This compound is a synthetic, non-lipid-like agonist for the G protein-coupled receptor 18 (GPR18), a promising drug target implicated in immunology and cancer.[1] It exhibits high potency and selectivity for human and mouse GPR18.[1][2] Understanding its in vitro pharmacological profile is crucial for its development as a research tool and potential therapeutic agent.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in a β-arrestin recruitment assay.
| Assay | Target | Species | EC50 (nM) | Reference |
| β-Arrestin Recruitment | GPR18 | Human | 45.4 | [1][2] |
| β-Arrestin Recruitment | GPR18 | Mouse | 124 | [2] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
GPR18 Signaling Pathway
Activation of GPR18 by an agonist like this compound is known to initiate downstream signaling cascades through the coupling of Gαi/o and Gαq G-protein subunits. This can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn can lead to the mobilization of intracellular calcium. Furthermore, GPR18 activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway.
Caption: GPR18 Signaling Pathway activated by this compound.
Experimental Protocols
Detailed methodologies for key in vitro assays to characterize this compound are provided below. These are based on established protocols and should be optimized for specific laboratory conditions and cell lines.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR18 receptor, a key step in GPCR desensitization and signaling. The provided EC50 values for this compound were determined using a β-arrestin recruitment assay.[1]
Principle: This protocol is based on enzyme fragment complementation (e.g., PathHunter® assay). The GPR18 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to GPR18, the two enzyme fragments complement, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Materials:
-
CHO-K1 cells stably co-expressing human or mouse GPR18-ProLink™ and β-arrestin-Enzyme Acceptor (e.g., from DiscoveRx)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, penicillin, streptomycin, and hygromycin B)
-
This compound
-
Assay buffer (e.g., HBSS)
-
Detection reagents (e.g., PathHunter® Detection Reagents)
-
White, solid-bottom 384-well assay plates
-
Luminometer
Procedure:
-
Cell Culture: Culture the GPR18 β-arrestin cell line according to the supplier's instructions.
-
Cell Plating:
-
Harvest cells and resuspend in cell plating reagent to a density of 2.5 x 10^5 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
-
Agonist Treatment:
-
Add 5 µL of the diluted this compound or vehicle control to the wells.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Equilibrate the detection reagents to room temperature.
-
Add 12.5 µL of the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle control (0%) and a maximal concentration of a reference agonist (100%).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Caption: Workflow for the β-Arrestin Recruitment Assay.
cAMP Inhibition Assay
This assay is used to determine the effect of this compound on the intracellular concentration of cyclic AMP (cAMP), a key second messenger. GPR18 is known to couple to Gαi/o proteins, which inhibit adenylyl cyclase, the enzyme responsible for cAMP synthesis.
Principle: This protocol utilizes a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based biosensor (e.g., GloSensor™). In the presence of a stimulant like forskolin (B1673556), which activates adenylyl cyclase, a Gαi/o-coupled receptor agonist will cause a decrease in the cAMP signal.
Materials:
-
HEK293 or CHO cells stably expressing human or mouse GPR18
-
Cell culture medium
-
This compound
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF cAMP kit or GloSensor™ cAMP Assay)
-
White, low-volume 384-well plates
-
Plate reader compatible with the chosen assay technology (HTRF or luminometer)
Procedure:
-
Cell Preparation: Culture GPR18-expressing cells to approximately 80-90% confluency. Harvest and resuspend the cells in assay buffer.
-
Assay Plate Setup:
-
Add the cell suspension to the wells of a 384-well plate.
-
Add a solution containing a fixed concentration of forskolin (e.g., the EC80 concentration for the cell line) and varying concentrations of this compound. Include a PDE inhibitor in the buffer.
-
For control wells, add assay buffer with forskolin (positive control) or assay buffer alone (negative control).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection:
-
For HTRF: Add the HTRF cAMP-d2 and anti-cAMP cryptate reagents. Incubate for 60 minutes at room temperature, protected from light.
-
For GloSensor™: If using a GloSensor™ cell line, measure basal luminescence before adding the agonist/forskolin solution. Then, immediately begin kinetic luminescence readings or take an endpoint reading after 15-20 minutes.
-
-
Data Acquisition: Read the plate on the appropriate plate reader.
-
Data Analysis:
-
Plot the signal (inversely proportional to cAMP for HTRF, directly for GloSensor™) against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibition) or EC50 value.
-
Caption: Workflow for the cAMP Inhibition Assay.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following the activation of GPR18 by this compound. GPR18 can couple to Gαq proteins, which activate phospholipase C, leading to the release of calcium from intracellular stores.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist binding to the receptor and subsequent calcium release, the dye binds to free calcium, resulting in a significant increase in fluorescence intensity. This change is monitored in real-time.
Materials:
-
HEK293 or CHO cells expressing human or mouse GPR18 (co-expression with a promiscuous G-protein like Gα16 may be necessary to channel the signal through the calcium pathway)
-
Cell culture medium
-
This compound
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Black, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the GPR18-expressing cells into the assay plate and allow them to form a confluent monolayer overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Calcium Measurement:
-
Place the assay plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
The instrument's liquid handler will then inject the this compound solutions into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Caption: Workflow for the Intracellular Calcium Mobilization Assay.
References
Application Notes and Protocols for Utilizing PSB-KK1445 in β-arrestin Recruitment Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are prominent targets for drug discovery. Upon activation by a ligand, GPCRs undergo conformational changes that trigger intracellular signaling cascades. While historically the focus has been on G protein-mediated signaling, it is now well-established that β-arrestin recruitment to the activated receptor constitutes an equally important pathway. This recruitment not only leads to receptor desensitization and internalization but can also initiate distinct, G protein-independent signaling events. The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, has opened new avenues for designing drugs with improved efficacy and reduced side effects.
PSB-KK1445 is a potent and selective agonist for the orphan GPCR, GPR18.[1][2][3] Understanding the interaction of novel compounds like this compound with the β-arrestin pathway is crucial for elucidating their full pharmacological profile. This document provides detailed application notes and protocols for employing β-arrestin recruitment assays to characterize the activity of this compound at the GPR18 receptor.
Principle of the β-arrestin Recruitment Assay
The β-arrestin recruitment assay is a cell-based method used to monitor the interaction between an activated GPCR and β-arrestin. A widely used technology for this purpose is the PathHunter® assay (DiscoverX), which is based on enzyme fragment complementation (EFC). In this system, the GPCR of interest (GPR18) is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced activation of the GPCR, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This proximity allows for the formation of a functional enzyme, which then hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.[4]
Data Presentation
The following table summarizes the quantitative data for this compound in a β-arrestin recruitment assay at the human GPR18 receptor.
| Compound | Target Receptor | Assay Type | Parameter | Value | Reference |
| This compound | Human GPR18 | β-arrestin Recruitment | EC50 | 45.4 nM | [2][3] |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological processes and the experimental steps, the following diagrams are provided.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a β-arrestin recruitment assay to evaluate the activity of this compound on the GPR18 receptor. This protocol is based on the principles of the DiscoverX PathHunter® assay.
Materials and Reagents
-
Cell Line: CHO-K1 cells stably co-expressing human GPR18 tagged with ProLink™ (PK) and β-arrestin2 tagged with Enzyme Acceptor (EA) (e.g., PathHunter® CHO-K1 GPR18 β-arrestin cell line).
-
Cell Culture Medium: F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 and Hygromycin B).
-
Assay Plate: 384-well white, solid-bottom cell culture plates.
-
This compound: Stock solution in DMSO.
-
Control Agonist: A known GPR18 agonist (e.g., Δ⁹-THC) for comparison.
-
Assay Buffer: As recommended by the assay kit manufacturer.
-
Detection Reagent: PathHunter® Detection Reagents (Galacton Star® Substrate, Emerald II™ Solution, and Cell Assay Buffer).
-
Instrumentation: Luminometer capable of reading 384-well plates.
Protocol 1: Agonist Dose-Response Assay for this compound
This protocol is designed to determine the potency (EC50) of this compound in inducing β-arrestin recruitment to GPR18.
1. Cell Culture and Plating: a. Culture the PathHunter® CHO-K1 GPR18 β-arrestin cells in T75 flasks at 37°C in a humidified 5% CO₂ incubator. b. When cells reach 80-90% confluency, detach them using a non-enzymatic cell dissociation solution. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Dilute the cells to a final concentration of 2.5 x 10⁵ cells/mL. e. Dispense 20 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well). f. Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
2. Ligand Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM). Ensure the final DMSO concentration in the assay does not exceed 0.5%. c. Prepare a similar dilution series for a known GPR18 agonist as a positive control. d. Prepare a vehicle control (assay buffer with the same final DMSO concentration as the test compounds).
3. Agonist Stimulation: a. Carefully remove the culture medium from the wells. b. Add 5 µL of the diluted this compound, control agonist, or vehicle to the respective wells. c. Incubate the plate for 90 minutes at 37°C.
4. Signal Detection: a. Equilibrate the PathHunter® detection reagents to room temperature. b. Prepare the detection reagent solution according to the manufacturer's instructions. c. Add 12.5 µL of the detection reagent solution to each well. d. Incubate the plate at room temperature for 60 minutes, protected from light. e. Measure the chemiluminescent signal using a luminometer.
5. Data Analysis: a. Subtract the average signal from the vehicle control wells (background) from all other readings. b. Normalize the data to the maximum signal obtained with the reference full agonist (set to 100%). c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.
Protocol 2: Antagonist Mode Assay (Optional)
This protocol can be used to determine if a test compound can inhibit the agonist-induced β-arrestin recruitment. While this compound is an agonist, this protocol is provided for broader applicability with other test compounds.
1. Cell Plating and Ligand Preparation: a. Follow steps 1a-f and 2a-d from Protocol 1 for cell plating and preparation of the antagonist test compound.
2. Antagonist Incubation: a. Add 2.5 µL of the diluted antagonist to the wells containing the cells. b. Incubate the plate for 30 minutes at 37°C.
3. Agonist Challenge: a. Prepare a solution of a known GPR18 agonist at a concentration that elicits a submaximal response (typically EC80). b. Add 2.5 µL of the EC80 agonist solution to the wells. c. Incubate the plate for an additional 90 minutes at 37°C.
4. Signal Detection and Data Analysis: a. Follow steps 4a-e from Protocol 1 for signal detection. b. For data analysis, calculate the percentage of inhibition caused by the antagonist at each concentration. c. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
Troubleshooting and Considerations
-
Low Signal-to-Background Ratio: Optimize cell number per well and incubation times. Ensure the health and passage number of the cell line are consistent.
-
High Well-to-Well Variability: Ensure proper mixing of cells and reagents. Use a multichannel pipette for additions to the plate.
-
DMSO Effects: Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤ 0.5%).
-
Biased Agonism: It is important to note that some GPR18 ligands have been shown to be biased agonists, meaning they may preferentially activate either the G protein or the β-arrestin pathway.[5][6] Therefore, it is recommended to also perform a G protein-dependent assay (e.g., cAMP or calcium mobilization assay) to obtain a complete signaling profile of the test compound.
By following these application notes and protocols, researchers can effectively utilize β-arrestin recruitment assays to characterize the pharmacological properties of this compound and other ligands targeting GPR18, thereby gaining valuable insights for drug discovery and development.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent, Selective Agonists for the Cannabinoid-like Orphan G Protein-Coupled Receptor GPR18: A Promising Drug Target for Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Studying P2Y1 Receptor-Mediated Calcium Mobilization
Topic: P2Y₁ Receptor Antagonism in Calcium Mobilization Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The P2Y₁ receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in numerous physiological processes, including platelet aggregation and neurotransmission.[1] Its activation triggers a signaling cascade that leads to an increase in intracellular calcium ([Ca²⁺]i), making it a significant therapeutic target.[2][3] These application notes provide a detailed guide for studying the inhibition of P2Y₁ receptor-mediated calcium mobilization, a critical step in the pharmacological profiling of novel P2Y₁ antagonists. While the initial query mentioned PSB-KK1445, current pharmacological data identifies it as a selective agonist for the GPR18 receptor, a cannabinoid-like orphan GPCR.[4] Therefore, for the purpose of these notes, we will focus on a well-characterized and selective P2Y₁ antagonist, MRS2500 , as a representative compound for outlining experimental protocols and data presentation.[1][5]
P2Y₁ Receptor Signaling Pathway
Activation of the P2Y₁ receptor by its endogenous agonist ADP initiates a well-defined signaling pathway.[2] The receptor is predominantly coupled to the Gq class of G proteins.[1] Upon activation, the Gαq subunit dissociates and activates phospholipase C (PLC).[2][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][6] IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium, which can be visualized and quantified using calcium-sensitive fluorescent dyes.[6][7]
References
- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. P2Y1 receptors mediate an activation of neuronal calcium-dependent K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Design with PSB-KK1445
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-KK1445 is a potent and selective agonist for the G protein-coupled receptor 18 (GPR18), an orphan receptor that has emerged as a promising therapeutic target in areas such as immunology and cancer.[1] Characterizing the activity of this compound and similar compounds requires robust and reproducible cell-based assays. These application notes provide detailed protocols for key assays to investigate the pharmacological properties of this compound, focusing on its agonistic effects on GPR18 signaling.
GPR18 is known to couple primarily to the Gαi/o family of G proteins.[2] Upon activation by an agonist like this compound, GPR18 initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[2][3] Furthermore, like many GPCRs, GPR18 activation can also lead to the recruitment of β-arrestin, a key protein in receptor desensitization and G protein-independent signaling.
This document outlines protocols for three fundamental cell-based assays to quantify the potency and efficacy of this compound:
-
β-Arrestin Recruitment Assay: To measure the direct interaction of β-arrestin with the activated GPR18.
-
cAMP Assay: To quantify the inhibition of cAMP production following GPR18 activation.
-
ERK1/2 Phosphorylation Assay: To measure the activation of the downstream MAPK/ERK signaling pathway.
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the reported in vitro activity of this compound at GPR18. This data is essential for designing appropriate concentration ranges for the described experimental protocols.
| Ligand | Target | Assay Type | Potency (EC50) | Selectivity | Reference |
| This compound | Human GPR18 | β-Arrestin Recruitment | 45.4 nM | >200-fold vs. CB1, CB2, GPR55, GPR183 | [1][4] |
| This compound | Mouse GPR18 | β-Arrestin Recruitment | 124 nM | >200-fold vs. CB1, CB2, GPR55, GPR183 | [1][4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.
Caption: GPR18 signaling pathway activated by this compound.
Caption: Experimental workflow for the β-arrestin recruitment assay.
Caption: Experimental workflow for the cAMP inhibition assay.
Caption: Experimental workflow for the ERK1/2 phosphorylation assay.
Experimental Protocols
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR18, often using enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay).
Materials:
-
Cells: CHO-K1 or HEK293 cells stably co-expressing GPR18 fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor).
-
Assay Plate: 384-well white, solid-bottom tissue culture-treated plates.
-
Reagents:
-
Cell plating reagent.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer.
-
Detection reagent (containing chemiluminescent substrate).
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
Luminometer.
-
Protocol:
-
Cell Plating:
-
Harvest and resuspend the cells in the appropriate cell plating reagent to a density of 5,000-10,000 cells per 20 µL.
-
Dispense 20 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified incubator.
-
-
Ligand Preparation:
-
Prepare a serial dilution of this compound in assay buffer. It is recommended to prepare concentrations that will cover a range from approximately 1 nM to 10 µM to generate a full dose-response curve. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
-
Agonist Stimulation:
-
Add 5 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Equilibrate the detection reagent to room temperature.
-
Add 12.5 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a luminometer.
-
Subtract the average background signal (from vehicle control wells) from all other readings.
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
cAMP Inhibition Assay
This assay quantifies the ability of this compound to inhibit the production of cAMP, which is first stimulated by forskolin.
Materials:
-
Cells: HEK293 or CHO cells stably expressing human GPR18.
-
Assay Plate: 96-well or 384-well tissue culture-treated plates.
-
Reagents:
-
This compound stock solution (10 mM in DMSO).
-
Forskolin stock solution (e.g., 10 mM in DMSO).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
Plate reader compatible with the chosen detection technology.
-
Protocol:
-
Cell Plating:
-
Plate cells in the chosen assay plate and grow to 80-90% confluency.
-
-
Ligand Preparation:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
-
Agonist Pre-incubation:
-
Aspirate the culture medium and add the diluted this compound or vehicle control to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Forskolin Stimulation:
-
Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response (typically 1-10 µM, to be optimized for the cell line).
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Perform the cAMP measurement following the kit's instructions.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the intracellular cAMP concentration for each sample.
-
Plot the percent inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
ERK1/2 Phosphorylation Assay
This assay measures the increase in phosphorylated ERK1/2, a downstream effector of GPR18 activation.
Materials:
-
Cells: HEK293 or other suitable cells expressing GPR18.
-
Assay Plate: 6-well or 12-well plates for cell culture and stimulation.
-
Reagents:
-
Serum-free medium.
-
This compound stock solution (10 mM in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate for Western blotting.
-
Alternatively, an ELISA or TR-FRET-based phospho-ERK assay kit can be used.
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
Equipment for Western blotting (electrophoresis and transfer apparatus, imaging system) or a plate reader for ELISA/TR-FRET.
-
Protocol (Western Blotting):
-
Cell Culture and Serum Starvation:
-
Plate cells and grow to approximately 80% confluency.
-
To reduce basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate for 4-12 hours.
-
-
Ligand Stimulation:
-
Treat the serum-starved cells with various concentrations of this compound or vehicle for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Place the plate on ice, aspirate the medium, and wash once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.
-
Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the EC50.
-
These detailed protocols provide a comprehensive framework for the in vitro characterization of this compound and other GPR18 agonists. Proper optimization of cell densities, reagent concentrations, and incubation times for your specific experimental system is crucial for obtaining reliable and reproducible results.
References
- 1. Potent, Selective Agonists for the Cannabinoid-like Orphan G Protein-Coupled Receptor GPR18: A Promising Drug Target for Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for a GPR18 role in chemotaxis, proliferation, and the course of wound closure in cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying GPR18 Signaling Pathways with PSB-KK1445
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 18 (GPR18), an orphan receptor activated by the endocannabinoid metabolite N-arachidonoyl glycine (B1666218) (NAGly) and Δ⁹-tetrahydrocannabinol (THC), has emerged as a promising therapeutic target in immunology and cancer.[1] The study of its complex signaling pathways has been significantly advanced by the development of potent and selective agonists. PSB-KK1445 is a recently developed GPR18 agonist demonstrating high potency and selectivity, making it an invaluable tool for elucidating the physiological and pathophysiological roles of GPR18.[1][2]
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate GPR18 signaling pathways. It is intended to guide researchers in designing and executing experiments to explore the downstream effects of GPR18 activation in various cellular and physiological contexts.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, facilitating experimental design and data interpretation.
Table 1: Potency of this compound at GPR18
| Species | Assay Type | Parameter | Value (nM) |
| Human | β-arrestin recruitment | EC₅₀ | 45.4[1][2] |
| Mouse | β-arrestin recruitment | EC₅₀ | 124[2] |
Table 2: Selectivity of this compound
| Receptor | Selectivity Fold vs. hGPR18 |
| Cannabinoid Receptor Type 1 (CB₁) | >200[1][2] |
| Cannabinoid Receptor Type 2 (CB₂) | >200[1][2] |
| GPR55 | >200[1][2] |
| GPR183 (EBI2) | >200[1][2] |
GPR18 Signaling Pathways
Activation of GPR18 by agonists such as this compound can initiate a cascade of intracellular signaling events. GPR18 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Additionally, GPR18 activation can trigger G protein-independent signaling through the recruitment of β-arrestin.[2][5] These initial events can then propagate signals through various downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, ultimately influencing cellular processes such as migration, proliferation, and inflammatory responses.[3][6][7]
GPR18 Signaling Cascade
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on GPR18 signaling.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to GPR18 upon agonist stimulation, a hallmark of G protein-coupled receptor (GPCR) activation and a potential mechanism for G protein-independent signaling. The DiscoverX PathHunter® β-arrestin assay is a common platform for this measurement.[1][2][8]
Experimental Workflow:
β-Arrestin Recruitment Workflow
Detailed Methodology:
-
Cell Culture:
-
Culture PathHunter® CHO-K1 GPR18 β-arrestin cells (DiscoverX) in the recommended growth medium.
-
Seed 5,000 cells per well in a 384-well white, clear-bottom tissue culture plate.[2]
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Remove the growth medium from the cells and add the diluted this compound solutions.
-
Incubate the plate for 90 minutes at 37°C.[2]
-
Allow the plate to equilibrate to room temperature.
-
Add PathHunter® detection reagents according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal intensity against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
MAPK/ERK Phosphorylation Assay
This assay determines the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2, a key downstream signaling event of many GPCRs, including GPR18.[2][9]
Experimental Workflow:
MAPK/ERK Phosphorylation Workflow
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed HEK293 cells stably or transiently expressing GPR18 in 6-well plates.
-
Once confluent, serum-starve the cells for 18-24 hours.
-
Treat the cells with various concentrations of this compound for a short duration (e.g., 5-10 minutes) at 37°C.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal to the total ERK signal.
-
Express the results as a fold change relative to the untreated control.
-
Cytokine Release Assay (TNF-α and IL-6)
This assay quantifies the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells (e.g., macrophages, microglia) in response to GPR18 activation by this compound.[10]
Detailed Methodology:
-
Cell Culture and Stimulation:
-
Culture immune cells (e.g., primary macrophages or cell lines like RAW 264.7) in 24-well plates.
-
Optionally, pre-treat cells with an inflammatory stimulus (e.g., LPS) to prime them.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 6-24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's protocol, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
-
Express the results as pg/mL or ng/mL.
-
Conclusion
This compound is a powerful and selective tool for investigating the intricate signaling pathways of GPR18. The protocols outlined in this document provide a framework for researchers to explore the molecular mechanisms underlying GPR18-mediated cellular responses. By employing these methods, the scientific community can further unravel the therapeutic potential of targeting GPR18 in various diseases, including inflammatory disorders and cancer.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel selective agonist of GPR18, PSB-KK-1415 exerts potent anti-inflammatory and anti-nociceptive activities in animal models of intestinal inflammation and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of PSB-KK1445 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of PSB-KK1445, a potent and selective GPR18 agonist, in rodent models. The protocols are based on established methodologies for similar GPR18 agonists and are intended to guide researchers in designing their own in vivo studies.
Introduction
This compound is a synthetic organic compound identified as a highly potent and selective agonist for the G protein-coupled receptor 18 (GPR18).[1][2][3] GPR18, once an orphan receptor, is now recognized as a component of the endocannabinoid system and a promising therapeutic target for a variety of conditions, including cancer and immunological disorders.[2][4] this compound exhibits low nanomolar potency at both human and mouse GPR18, with over 200-fold selectivity against cannabinoid receptors CB1 and CB2, as well as GPR55 and GPR183.[1][2] This high selectivity makes it a valuable tool for elucidating the physiological functions of GPR18 in vivo.
Data Presentation
While specific in vivo data for this compound is not yet extensively published, data from a closely related and potent GPR18 agonist, PSB-KK-1415, in rodent models of intestinal inflammation and pain provide a strong basis for experimental design.
Table 1: Summary of In Vivo Efficacy of the GPR18 Agonist PSB-KK-1415 in Mouse Models
| Model | Parameter | Vehicle Control | PSB-KK-1415 (1 mg/kg) | % Change | Reference |
| TNBS-induced Semi-Chronic Colitis | Macroscopic Score | 2.61 ± 0.48 | 1.79 ± 0.22 | ↓ 31.4% | [5] |
| Microscopic Score | 6.45 ± 0.40 | 5.00 ± 0.33 | ↓ 22.5% | [5] | |
| TNF-α Expression (relative units) | 2.83 ± 0.64 | 1.89 ± 0.36 | ↓ 33.2% | [5] | |
| TNBS-induced Chronic Colitis | Macroscopic Score | 4.00 ± 1.32 | 3.33 ± 1.26 | ↓ 16.8% | [5] |
| Myeloperoxidase (MPO) Activity | 41.33 ± 11.64 | 32.23 ± 8.51 | ↓ 22.0% | [5] | |
| Mustard Oil-induced Visceral Pain | Number of Pain-related Behaviors (Healthy) | 58.00 ± 6.24 | 32.60 ± 2.54 | ↓ 43.8% | [5] |
| Number of Pain-related Behaviors (Inflamed) | 85.00 ± 5.77 | 60.83 ± 2.85 | ↓ 28.4% | [5] |
Data are presented as mean ± SEM. TNBS: 2,4,6-trinitrobenzenesulfonic acid.
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of a GPR18 agonist in rodent models, adapted from published studies.[5]
Protocol 1: Induction and Assessment of TNBS-Induced Colitis in Mice
Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of inflammatory bowel disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 1% Tween 80 in saline)
-
2,4,6-trinitrobenzenesulfonic acid (TNBS)
-
Anesthesia (e.g., isoflurane)
-
Catheter
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.
-
Induction of Colitis:
-
Anesthetize mice lightly with isoflurane.
-
Slowly administer 100 µL of 2.5% TNBS in 50% ethanol intrarectally using a catheter inserted approximately 4 cm into the colon.
-
Keep the mice in a head-down position for 1 minute to prevent leakage.
-
-
Drug Administration:
-
Administer this compound (e.g., 1 mg/kg, intraperitoneally) or vehicle once daily, starting 24 hours after TNBS administration, for a predetermined duration (e.g., 3-7 days).
-
-
Assessment of Colitis:
-
Monitor body weight, stool consistency, and presence of blood daily.
-
At the end of the treatment period, euthanize the mice and collect the colon.
-
Macroscopic Scoring: Assess the colon for inflammation, ulceration, and adhesions based on a standardized scoring system.
-
Microscopic Scoring: Fix a segment of the colon in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Evaluate for inflammatory cell infiltration, mucosal ulceration, and crypt damage.
-
Biochemical Analysis: Homogenize a portion of the colon to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration and quantify pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA or Western blot.
-
Protocol 2: Assessment of Visceral Pain in Mice
Objective: To determine the anti-nociceptive effects of this compound on visceral pain.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Mustard oil (allyl isothiocyanate)
-
Mineral oil
Procedure:
-
Acclimatization: Acclimatize mice to individual observation chambers for at least 30 minutes before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 1 mg/kg, intraperitoneally) or vehicle.
-
-
Induction of Visceral Pain:
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer 50 µL of 0.5% mustard oil in mineral oil intrarectally.
-
-
Behavioral Assessment:
-
Immediately after mustard oil administration, observe and count the number of pain-related behaviors (e.g., licking of the abdomen, stretching, squashing of the lower abdomen against the floor) for a defined period (e.g., 20 minutes).
-
-
Data Analysis:
-
Compare the number of pain-related behaviors between the this compound-treated group and the vehicle-treated group.
-
Mandatory Visualizations
Signaling Pathway
Activation of GPR18 by agonists like this compound is known to initiate intracellular signaling cascades. While the complete pathway is still under investigation, it is understood to involve Gαi/o and Gαq/11 proteins, leading to downstream effects such as calcium mobilization and modulation of MAPK/ERK pathways.[4]
Caption: GPR18 signaling cascade initiated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound in a rodent model of disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent, Selective Agonists for the Cannabinoid-like Orphan G Protein-Coupled Receptor GPR18: A Promising Drug Target for Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel selective agonist of GPR18, PSB-KK-1415 exerts potent anti-inflammatory and anti-nociceptive activities in animal models of intestinal inflammation and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PSB-KK1445 in Cancer Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-KK1445 is a novel, potent, and highly selective agonist for the G protein-coupled receptor 18 (GPR18).[1] GPR18, a member of the cannabinoid receptor family, has emerged as a promising therapeutic target in oncology due to its involvement in key cellular processes such as apoptosis and cell migration.[2] While the direct effects of this compound on cancer cell proliferation are the subject of ongoing research, its selectivity for GPR18 makes it an invaluable tool for elucidating the specific role of this receptor in cancer biology. Activation of GPR18 is known to stimulate the p44/42 mitogen-activated protein kinase (MAPK), also known as ERK1/2, pathway, which is a critical regulator of cell proliferation.
These application notes provide a representative framework for investigating the effects of this compound on the proliferation of a hypothetical cancer cell line, CX-1, using a standard MTT assay. The protocols and data presented are intended to serve as a guide for researchers designing and executing their own studies.
Data Presentation
The following tables summarize hypothetical quantitative data for the effect of this compound on the proliferation of the CX-1 cancer cell line after 72 hours of treatment.
Table 1: Effect of this compound on CX-1 Cell Proliferation (MTT Assay)
| Concentration of this compound (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Inhibition of Proliferation |
| 0 (Vehicle Control) | 1.254 | 0.082 | 0% |
| 1 | 1.189 | 0.075 | 5.2% |
| 10 | 0.998 | 0.061 | 20.4% |
| 50 | 0.763 | 0.049 | 39.2% |
| 100 | 0.512 | 0.033 | 59.2% |
| 250 | 0.345 | 0.028 | 72.5% |
| 500 | 0.211 | 0.019 | 83.2% |
| 1000 | 0.158 | 0.015 | 87.4% |
Table 2: IC50 Value of this compound in CX-1 Cells
| Compound | IC50 (nM) |
| This compound | 75.3 |
Experimental Protocols
MTT Assay for Cancer Cell Proliferation
This protocol details the methodology for assessing the effect of this compound on the proliferation of the hypothetical CX-1 cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
CX-1 cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture CX-1 cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 1000 nM). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
After the 4-hour incubation, carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition using the following formula: % Inhibition = [1 - (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
-
Visualizations
Caption: GPR18 Signaling Pathway.
Caption: MTT Assay Workflow.
References
Application Notes and Protocols for Investigating Immune Cell Modulation with PSB-KK1445
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-KK1445 is a potent and highly selective synthetic agonist for the G protein-coupled receptor 18 (GPR18), a promising therapeutic target for a range of conditions including those involving the immune system. With a half-maximal effective concentration (EC50) of 45.4 nM for the human GPR18 receptor, this compound exhibits over 200-fold selectivity against other cannabinoid receptors such as CB1, CB2, and GPR55. GPR18 is expressed on a variety of immune cells, including lymphocytes, monocytes, macrophages, and microglia, suggesting a significant role for its agonists in modulating immune responses. Activation of GPR18 has been linked to anti-inflammatory effects, including the regulation of microglial cell migration, neutrophil infiltration, and macrophage differentiation and efferocytosis. These application notes provide a comprehensive overview of the available data and detailed protocols for investigating the immunomodulatory properties of this compound.
Data Presentation
Currently, specific quantitative data on the effects of this compound on immune cell functions such as cytokine release, proliferation, or specific changes in cell populations are limited in publicly available literature. However, studies on closely related GPR18 agonists provide insights into its potential effects. For instance, the GPR18 agonist PSB-KK-1415 has been shown to reduce the levels of pro-inflammatory cytokines TNF-α and IL-6 in a mouse model of colitis.
Table 1: Effects of GPR18 Agonist PSB-KK-1415 on Cytokine Levels in a Murine Colitis Model
| Cytokine | Treatment Group | Concentration | Fold Change vs. Control |
| TNF-α | PSB-KK-1415 | 1 mg/kg | ↓ |
| IL-6 | PSB-KK-1415 | 1 mg/kg | ↓ |
Note: This table is illustrative of the expected anti-inflammatory effects of GPR18 agonism and is based on data for PSB-KK-1415, a related compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the immunomodulatory effects of this compound.
β-Arrestin Recruitment Assay
This assay determines the ability of this compound to induce the recruitment of β-arrestin to the GPR18 receptor, a key step in GPCR desensitization and signaling.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing human GPR18 and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay).
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS, penicillin/streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
384-well white, clear-bottom tissue culture plates.
-
Luminometer.
-
Detection reagents for the specific β-arrestin assay system.
Protocol:
-
Cell Plating:
-
Trypsinize and resuspend the GPR18-expressing cells in culture medium.
-
Plate the cells in a 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 pM to 10 µM.
-
Include a vehicle control (DMSO) and a positive control (a known GPR18 agonist, if available).
-
-
Assay Procedure:
-
Remove the culture medium from the wells.
-
Add 20 µL of the diluted this compound or control solutions to the respective wells.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Equilibrate the detection reagents to room temperature.
-
Add the detection reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (vehicle control) from all readings.
-
Normalize the data to the response of a maximal concentration of a reference agonist (if available) or to the maximal response of this compound.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in immune cells following stimulation with this compound, which is a downstream effect of Gq-coupled GPCR activation.
Materials:
-
Immune cells expressing GPR18 (e.g., primary human lymphocytes or a relevant cell line).
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
This compound stock solution (10 mM in DMSO).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Protocol:
-
Cell Preparation and Dye Loading:
-
Isolate and resuspend immune cells in culture medium.
-
Prepare a loading buffer containing the calcium dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in assay buffer.
-
Incubate the cells with the loading buffer at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Resuspend the cells in assay buffer and plate them in a 96-well plate.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Procedure:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence for a short period (e.g., 20 seconds).
-
Add the diluted this compound or control solutions to the wells.
-
Immediately start kinetic measurement of fluorescence for a period of 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the response to a positive control (e.g., ionomycin) or to the maximal response of this compound.
-
Plot the normalized response against the this compound concentration to generate a dose-response curve.
-
Lymphocyte Proliferation Assay
This assay assesses the effect of this compound on the proliferation of lymphocytes, a key function in the adaptive immune response.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin.
-
This compound stock solution (10 mM in DMSO).
-
Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads).
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU).
-
96-well round-bottom plates.
-
Scintillation counter or flow cytometer.
Protocol:
-
Cell Plating:
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Plate 2 x 10^5 cells per well in a 96-well plate.
-
-
Treatment:
-
Add serial dilutions of this compound to the wells.
-
Add the mitogen to the appropriate wells to stimulate proliferation.
-
Include unstimulated (negative control) and mitogen-only (positive control) wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Proliferation Measurement ([³H]-Thymidine Incorporation):
-
Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the mean counts per minute (CPM) for each condition.
-
Express the results as a percentage of the mitogen-only control.
-
Determine the effect of this compound on lymphocyte proliferation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Application Notes and Protocols for PSB-KK1445 and the Structurally Related GPR18 Agonist PSB-KK-1415 in Inflammatory Disease Models
For the attention of: Researchers, scientists, and drug development professionals.
These application notes provide an overview of the available information and experimental protocols for the GPR18 agonist PSB-KK1445 and its analogue, PSB-KK-1415, in the context of inflammatory disease models. While published in-depth studies on this compound in such models are limited, this document leverages detailed protocols from the closely related and potent GPR18 agonist, PSB-KK-1415, to provide actionable guidance for research in this area.
Introduction to this compound and PSB-KK-1415
This compound and PSB-KK-1415 are synthetic, selective agonists for the G protein-coupled receptor 18 (GPR18), a receptor implicated in immunomodulatory and anti-inflammatory processes. A 2024 study characterized both compounds, identifying PSB-KK-1415 as a highly potent GPR18 agonist and this compound as a highly selective GPR18 agonist.[1]
This compound is recognized as a potent and selective agonist for both human and mouse GPR18, with EC50 values of 45.4 nM and 124 nM, respectively.[2] It exhibits over 200-fold selectivity against cannabinoid receptor subtypes CB1 and CB2, as well as GPR55 and GPR183.[1][2]
PSB-KK-1415 is another potent GPR18 agonist with an EC50 of 19.1 nM for the human receptor.[1][3] It has been demonstrated to exert significant anti-inflammatory and anti-nociceptive effects in murine models of intestinal inflammation.[4][5]
Due to the extensive characterization of PSB-KK-1415 in inflammatory models, the following sections will focus on its application, with the understanding that these methodologies can serve as a strong foundation for investigating the therapeutic potential of this compound.
Quantitative Data Summary: PSB-KK-1415 in Murine Colitis Models
The anti-inflammatory efficacy of PSB-KK-1415 has been quantified in 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis models in mice. The key findings are summarized in the tables below.[4][5]
Table 1: Efficacy of PSB-KK-1415 in a Semi-Chronic Colitis Model[4][5]
| Parameter | Colitis Control Group | PSB-KK-1415 Treated Group |
| Macroscopic Score | 2.61 ± 0.48 | 1.79 ± 0.22 |
| Microscopic Score | 6.45 ± 0.40 | 5.00 ± 0.33 |
| TNF-α Expression (relative units) | 2.83 ± 0.64 | 1.89 ± 0.36 |
Table 2: Efficacy of PSB-KK-1415 in a Chronic Colitis Model[4][5]
| Parameter | Inflamed Control Group | PSB-KK-1415 Treated Group |
| Macroscopic Score | 4.00 ± 1.32 | 3.33 ± 1.26 |
| Myeloperoxidase (MPO) Activity | 41.33 ± 11.64 | 32.23 ± 8.51 |
Table 3: Anti-Nociceptive Effects of PSB-KK-1415 in an Inflammatory Pain Model[4][5]
| Group | Vehicle Treated (Pain Behaviors) | PSB-KK-1415 Treated (Pain Behaviors) |
| Control Mice | 58.00 ± 6.24 | 32.60 ± 2.54 |
| Inflamed Mice | 85.00 ± 5.77 | 60.83 ± 2.85 |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for GPR18-Mediated Anti-Inflammatory Effects
Activation of GPR18 by agonists like this compound or PSB-KK-1415 is hypothesized to initiate a signaling cascade that ultimately suppresses the production of pro-inflammatory mediators.
Caption: Proposed GPR18 signaling pathway for anti-inflammatory effects.
Experimental Workflow for Induction and Assessment of TNBS-Induced Colitis
The following diagram outlines the typical workflow for inducing colitis in mice using TNBS and subsequently assessing the therapeutic effects of a compound like PSB-KK-1415.
References
- 1. Potent, Selective Agonists for the Cannabinoid-like Orphan G Protein-Coupled Receptor GPR18: A Promising Drug Target for Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel selective agonist of GPR18, PSB-KK-1415 exerts potent anti-inflammatory and anti-nociceptive activities in animal models of intestinal inflammation and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: ERK1/2 Phosphorylation Assay with PSB-KK1445
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is crucial for regulating a variety of cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] The activation of ERK1/2 occurs through a cascade of protein kinase phosphorylation events, culminating in the dual phosphorylation of specific threonine and tyrosine residues (T202/Y204 in ERK1 and T185/Y187 in ERK2) by upstream kinases MEK1 and MEK2.[3][4] Dysregulation of the ERK1/2 signaling pathway has been implicated in numerous diseases, including cancer and inflammatory disorders.[5][6] Consequently, the measurement of ERK1/2 phosphorylation is a widely used method to assess the activation state of this pathway and to screen for potential therapeutic agents that modulate its activity.[1][7]
PSB-KK1445 is a synthetic organic compound identified as a selective agonist for the G protein-coupled receptor 18 (GPR18).[8][9] As GPCRs are known to activate downstream signaling cascades, including the ERK1/2 pathway, it is of significant interest to determine the effect of GPR18 activation by this compound on ERK1/2 phosphorylation.[1]
These application notes provide detailed protocols for assessing the impact of this compound on ERK1/2 phosphorylation in a cell-based assay format. The primary methods covered are Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA), both widely accepted for quantifying protein phosphorylation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical ERK1/2 signaling pathway and a typical experimental workflow for assessing the effect of this compound on ERK1/2 phosphorylation.
Caption: ERK1/2 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for ERK1/2 Phosphorylation Assay.
Experimental Protocols
Two primary methods for measuring ERK1/2 phosphorylation are detailed below: Western Blotting and ELISA.
Protocol 1: Western Blotting for Phospho-ERK1/2
Western blotting provides a semi-quantitative to quantitative analysis of protein levels and allows for the visualization of the phosphorylated and total forms of ERK1/2.[10][11]
Materials:
-
GPR18-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with GPR18)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit or Mouse anti-total ERK1/2
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed GPR18-expressing cells in 6-well plates and grow to 80-90% confluency.
-
Optional: Serum-starve the cells for 4-24 hours to reduce basal levels of ERK1/2 phosphorylation.
-
Treat cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically diluted 1:1000 in blocking buffer) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK1/2:
-
To normalize the phospho-ERK1/2 signal, the same membrane can be stripped and re-probed for total ERK1/2.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.[10]
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again and probe with the primary antibody against total ERK1/2.
-
Follow the subsequent steps as described for the phospho-ERK1/2 detection.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample to normalize for loading differences.
-
Compare the normalized phospho-ERK1/2 levels in this compound-treated samples to the vehicle control.
-
Protocol 2: ELISA for Phospho-ERK1/2
ELISA offers a high-throughput and quantitative method for measuring ERK1/2 phosphorylation.[13][14][15] Several commercial kits are available.
Materials:
-
Phospho-ERK1/2 ELISA Kit (e.g., from Abcam, Cell Signaling Technology, Invitrogen, or RayBiotech)
-
GPR18-expressing cells
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (often provided in the kit)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed GPR18-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Optional: Serum-starve the cells.
-
Treat cells with a serial dilution of this compound for a predetermined optimal time. Include appropriate controls.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add the lysis buffer provided in the ELISA kit to each well and incubate as per the manufacturer's instructions.
-
-
ELISA Assay:
-
Follow the specific protocol provided with the commercial ELISA kit. A general workflow is as follows:
-
Add cell lysates to the wells of the antibody-coated microplate.
-
Incubate to allow for the capture of the target protein (phospho-ERK1/2 or total ERK1/2).
-
Wash the wells to remove unbound material.
-
Add a detection antibody.
-
Wash the wells.
-
Add a substrate that reacts with the enzyme-conjugated detection antibody to produce a measurable signal.
-
Stop the reaction and measure the absorbance or fluorescence using a microplate reader.[13][15]
-
-
-
Data Analysis:
-
Generate a standard curve if the kit provides standards for absolute quantification.
-
Determine the concentration or relative levels of phospho-ERK1/2 and total ERK1/2 in each sample.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2.
-
Plot the dose-response curve for this compound and determine the EC50 value.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below are example tables for presenting results from dose-response and time-course experiments.
Table 1: Dose-Response of this compound on ERK1/2 Phosphorylation
| This compound Conc. (µM) | Normalized p-ERK1/2 Level (Fold Change vs. Vehicle) | Standard Deviation |
| Vehicle (0) | 1.00 | ± 0.12 |
| 0.01 | 1.52 | ± 0.18 |
| 0.1 | 2.89 | ± 0.25 |
| 1 | 5.43 | ± 0.41 |
| 10 | 5.61 | ± 0.38 |
| 100 | 5.55 | ± 0.45 |
Table 2: Time-Course of ERK1/2 Phosphorylation with this compound (10 µM)
| Time (minutes) | Normalized p-ERK1/2 Level (Fold Change vs. Time 0) | Standard Deviation |
| 0 | 1.00 | ± 0.09 |
| 5 | 3.25 | ± 0.28 |
| 15 | 5.88 | ± 0.51 |
| 30 | 4.12 | ± 0.35 |
| 60 | 2.15 | ± 0.21 |
Troubleshooting
For Western Blotting:
-
High Background: Insufficient blocking or washing. Increase blocking time or use a different blocking agent. Increase the number and duration of wash steps.[10]
-
No or Weak Signal: Inactive primary or secondary antibody. Insufficient protein loading. Suboptimal transfer. Check antibody concentrations and protein integrity.
-
Multiple Bands: Non-specific antibody binding. Use a more specific antibody or optimize antibody dilution. Ensure the purity of the cell lysate.
For ELISA:
-
High Signal in Negative Controls: Contamination of reagents or insufficient washing. Use fresh reagents and ensure thorough washing between steps.
-
Low Signal: Inactive reagents or insufficient incubation times. Check the expiration dates of the kit components and adhere to the recommended incubation times and temperatures.
-
High Well-to-Well Variability: Inconsistent pipetting or improper mixing of reagents. Ensure accurate and consistent pipetting and proper mixing of all solutions before use.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effect of the GPR18 agonist, this compound, on ERK1/2 phosphorylation. Both Western blotting and ELISA are powerful techniques that can yield valuable insights into the signaling pathways modulated by this compound. Careful optimization of experimental conditions and adherence to the detailed protocols will ensure the generation of reliable and reproducible data, which is essential for advancing research and drug development efforts.
References
- 1. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mesoscale.com [mesoscale.com]
- 5. The mitogen-activated protein kinases p38 and ERK1/2 are increased in lesional psoriatic skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting pathological ERK1/2 signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
- 12. Western blot analysis of phosphorylated ERK1/2 expression and PAR formation [bio-protocol.org]
- 13. phospho ERK1 + phospho ERK2 + Total ELISA Kit (ab176660) | Abcam [abcam.com]
- 14. ERK1/ERK2 (Phospho) [pT202/pY204] ELISA Kit (EMS2ERKP) - Invitrogen [thermofisher.com]
- 15. raybiotech.com [raybiotech.com]
Troubleshooting & Optimization
PSB-KK1445 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of PSB-KK1445 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It is sparingly soluble in DMSO, with a reported solubility range of 1-10 mg/mL.[1] For best results, it is advised to prepare a concentrated stock solution in DMSO.
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Sonication: Use a sonicator to aid in the dissolution process.
-
Gentle Warming: Gently warm the solution to increase solubility. However, be cautious with temperature to avoid degradation of the compound.
-
Vortexing: Vigorous vortexing can also help to break up any clumps and promote dissolution.
If precipitation occurs upon dilution of the DMSO stock in aqueous media, refer to the experimental protocols below for best practices.
Q3: What is the solubility of this compound in other solvents like water, ethanol, or methanol?
A3: Currently, there is no readily available quantitative data on the solubility of this compound in water, ethanol, or methanol. It is recommended to first dissolve the compound in DMSO. If your experimental conditions cannot tolerate DMSO, you may need to perform a solubility test with a small amount of the compound in your desired solvent.
Q4: How should I prepare this compound for in vitro cell-based assays?
A4: For in vitro assays, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration below 0.1-0.5%. Prepare a high-concentration stock solution in DMSO and then dilute it in your cell culture medium to the desired final concentration immediately before use.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective agonist for the G protein-coupled receptor 18 (GPR18).[2][3][4] Upon binding to GPR18, it activates downstream signaling pathways that can influence various cellular processes.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility Range |
| DMSO | 1 - 10 mg/mL[1] |
| Water | Data not available |
| Ethanol | Data not available |
| Methanol | Data not available |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the tube in a water bath for 5-10 minutes or warm it gently (not exceeding 37°C) until the compound is fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thawing: Thaw the this compound DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): If a dose-response curve is required, perform serial dilutions of the stock solution in DMSO.
-
Final Dilution: Directly add the required volume of the DMSO stock solution (or diluted stock) to the pre-warmed cell culture medium to achieve the final desired experimental concentration. Ensure rapid mixing to prevent precipitation. The final DMSO concentration should be kept to a minimum (ideally ≤ 0.1%).
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium without the compound.
Visualizations
GPR18 Signaling Pathway
Caption: GPR18 signaling upon activation by this compound.
Experimental Workflow for Preparing Working Solutions
References
- 1. GPR18: An Orphan Receptor with Potential in Pain Management [learn.mapmygenome.in]
- 2. What are GPR18 antagonists and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Gpr18 agonist dampens inflammation, enhances myogenesis, and restores muscle function in models of Duchenne muscular dystrophy [frontiersin.org]
Optimizing PSB-KK1445 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PSB-KK1445, a potent and selective GPR18 agonist, in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective synthetic agonist for the G protein-coupled receptor 18 (GPR18).[1] It exhibits high selectivity for GPR18 over other cannabinoid receptors like CB1, CB2, and GPR55.
Q2: What is the mechanism of action of this compound?
A2: Upon binding to GPR18, this compound activates downstream signaling pathways. GPR18 is known to couple to Gαi/o and Gαq G-proteins. This activation can lead to a variety of cellular responses, including the mobilization of intracellular calcium and the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[2][3][4]
Q3: What are the recommended working concentrations for this compound?
A3: The optimal concentration of this compound will depend on the cell type and the specific assay. However, based on its potency, a good starting point for a dose-response experiment is in the nanomolar (nM) range. The reported EC50 values for human and mouse GPR18 are 45.4 nM and 124 nM, respectively.[1] A typical concentration range to test would be from 1 nM to 10 µM.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). It is crucial to use anhydrous, high-purity DMSO to ensure solubility and stability. Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.[5][6]
Q5: What cell lines are suitable for experiments with this compound?
A5: The choice of cell line depends on the expression of GPR18. GPR18 expression has been reported in various cell types, including immune cells (e.g., microglia, T-cells, monocytes), neuronal cells, and certain cancer cell lines.[2][3][7] It is recommended to verify GPR18 expression in your cell line of interest using methods like qPCR or Western blotting before initiating experiments. Heterologous expression systems, such as HEK293 or CHO cells transfected with GPR18, are also commonly used.[4]
Quantitative Data Summary
| Parameter | Human GPR18 | Mouse GPR18 | Reference |
| EC50 | 45.4 nM | 124 nM | [1] |
| Experimental Parameter | Recommended Range | Notes |
| Working Concentration | 1 nM - 10 µM | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. |
| Incubation Time | 5 minutes - 24 hours | Short incubation times (5-30 minutes) are often sufficient for signaling studies (e.g., ERK phosphorylation). Longer incubations may be necessary for phenotypic assays. |
| Final DMSO Concentration | ≤ 0.1% (v/v) | High concentrations of DMSO can be toxic to cells and may affect experimental results. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol outlines the steps to measure intracellular calcium mobilization in response to this compound stimulation using a fluorescent calcium indicator.
Materials:
-
Cells expressing GPR18
-
This compound
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed GPR18-expressing cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Allow cells to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS with calcium.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS at 2x the final desired concentrations.
-
Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.
-
Record a baseline fluorescence reading for a few seconds.
-
Add the this compound dilutions to the wells and immediately start recording the fluorescence signal over time (e.g., every second for 2-5 minutes).
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the response over baseline for each concentration of this compound and plot a dose-response curve to determine the EC50.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes how to detect the phosphorylation of ERK1/2 in response to this compound treatment using Western blotting.[8][9]
Materials:
-
Cells expressing GPR18
-
This compound
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation:
-
Seed GPR18-expressing cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-24 hours prior to treatment to reduce basal ERK phosphorylation.
-
-
This compound Treatment: Treat the cells with various concentrations of this compound for a short duration (e.g., 5, 10, 15, 30 minutes). Include an untreated control.
-
Cell Lysis:
-
Immediately after treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells, scrape, and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-t-ERK antibody to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of p-ERK to t-ERK for each sample.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak response to this compound | Low or no GPR18 expression in cells: The target receptor may not be present. | Verify GPR18 mRNA and protein expression in your cell line using qPCR and Western blot, respectively. Consider using a cell line with known GPR18 expression or a heterologous expression system. |
| Suboptimal this compound concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration. | |
| Incorrect incubation time: The time point for measuring the response may not be optimal. | For signaling events like ERK phosphorylation, perform a time-course experiment (e.g., 2, 5, 10, 15, 30, 60 minutes) to identify the peak response time. | |
| This compound degradation: The compound may not be stable under the experimental conditions. | Prepare fresh working solutions of this compound for each experiment from a frozen stock. Minimize the exposure of the compound to light and elevated temperatures. | |
| High background signal in assays | High basal activity of the signaling pathway: Cells may have a high baseline level of signaling. | For ERK phosphorylation assays, ensure adequate serum starvation of the cells before treatment. For calcium assays, check for spontaneous calcium oscillations in your cell line. |
| Non-specific binding of antibodies (Western Blot): The antibodies may be cross-reacting with other proteins. | Optimize blocking conditions and antibody concentrations. Use high-quality, validated antibodies. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or health can affect responsiveness. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in a healthy, logarithmic growth phase. |
| Inaccurate compound dilution: Errors in preparing this compound dilutions can lead to variability. | Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment. | |
| Unexpected or off-target effects | Activation of other receptors: Although selective, high concentrations of this compound might interact with other receptors. | Use the lowest effective concentration of this compound determined from your dose-response curve. Consider using a GPR18 antagonist to confirm that the observed effects are mediated by GPR18. Be aware of potential off-target effects on other cannabinoid-related receptors like GPR55 at higher concentrations. |
| Biased agonism: this compound may preferentially activate certain signaling pathways over others. | Be aware that the compound might activate G-protein signaling (e.g., calcium, ERK) without necessarily inducing β-arrestin recruitment, or vice-versa.[10] Assaying multiple downstream signaling pathways can provide a more complete picture of its activity. |
Visualizations
Caption: GPR18 Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for this compound.
References
- 1. This compound, CAS [[885896-54-8]] | BIOZOL [biozol.de]
- 2. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR18 in microglia: implications for the CNS and endocannabinoid system signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. genecards.org [genecards.org]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of PSB-KK1445 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PSB-KK1445, a selective GPR18 agonist. The information is intended for scientists and drug development professionals to address potential issues that may arise during experimentation, particularly concerning off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic organic compound identified as a potent and selective agonist for the G protein-coupled receptor 18 (GPR18), a cannabinoid-like orphan receptor.
Q2: What is the known selectivity profile of this compound?
This compound has been shown to be highly selective for GPR18 over other related cannabinoid receptors. Published data indicates a selectivity of over 200-fold for GPR18 when compared to CB1, CB2, GPR55, and GPR183.
Troubleshooting Guide: Investigating Unexpected Effects
Researchers may occasionally observe effects that are not consistent with the known pharmacology of GPR18, especially when using high concentrations of this compound. This guide provides a framework for troubleshooting such observations.
Q3: My experimental results are not what I expected based on GPR18 activation. What could be the cause?
Unexpected results could stem from several factors, including experimental artifacts, cellular context, or potential off-target effects of this compound. It is crucial to systematically investigate these possibilities.
Q4: How can I determine if the observed effects are due to off-target activity of this compound at high concentrations?
While specific broad-panel screening data for this compound is not publicly available, researchers can employ several strategies to investigate potential off-target effects. A logical workflow for such an investigation is outlined below.
Experimental Workflow for Investigating Unexpected Effects
Caption: A stepwise workflow for troubleshooting unexpected experimental outcomes with this compound.
Q5: What are some general principles to consider regarding off-target effects of small molecules at high concentrations?
At concentrations significantly above the EC50 for the primary target, small molecules may begin to interact with other proteins that have lower binding affinities. These interactions can be promiscuous and are often unrelated to the primary target's family. Common off-target liabilities for small molecules include:
-
Kinases: A large and diverse family of enzymes with ATP binding sites that can be bound by a variety of small molecule structures.
-
Ion Channels: Particularly hERG, which is a common source of cardiac toxicity.
-
Other GPCRs: Beyond the cannabinoid family, there are hundreds of other GPCRs that could potentially be modulated.
-
Transporters: Molecules that move substances across cell membranes.
-
Nuclear Receptors: Ligand-activated transcription factors.
Data on this compound Selectivity
The following table summarizes the known potency and selectivity of this compound.
| Target | Species | Activity (EC50) | Selectivity vs. GPR18 |
| GPR18 | Human | 45.4 nM | - |
| GPR18 | Mouse | 124 nM | - |
| CB1 | Not Specified | >200-fold lower affinity | >200x |
| CB2 | Not Specified | >200-fold lower affinity | >200x |
| GPR55 | Not Specified | >200-fold lower affinity | >200x |
| GPR183 | Not Specified | >200-fold lower affinity | >200x |
Experimental Protocols
Protocol 1: Concentration-Response Analysis to Identify Potential Off-Target Effects
-
Objective: To determine if the observed effect occurs at concentrations consistent with GPR18 activation or only at higher concentrations suggestive of off-target activity.
-
Methodology:
-
Prepare a wide range of this compound concentrations, from well below its GPR18 EC50 (e.g., 1 nM) to significantly above (e.g., 10-100 µM).
-
Treat your cells or tissue with these concentrations and measure the biological response of interest.
-
Plot the response against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Calculate the EC50 for the observed effect.
-
-
Interpretation:
-
If the EC50 of the unexpected effect is similar to the known EC50 for GPR18, the effect is likely mediated by GPR18.
-
If the EC50 is significantly higher, it may indicate an off-target effect.
-
GPR18 Signaling Pathway
Caption: Simplified signaling pathway of GPR18 activation by this compound.
Protocol 2: Use of a Structurally Unrelated GPR18 Agonist
-
Objective: To confirm if the observed effect is specific to GPR18 activation or an artifact of the chemical structure of this compound.
-
Methodology:
-
Select a GPR18 agonist with a different chemical scaffold from this compound.
-
Perform a concentration-response experiment with this alternative agonist, measuring the same biological endpoint.
-
-
Interpretation:
-
If the structurally unrelated agonist reproduces the effect with a potency consistent with its known GPR18 activity, the effect is likely on-target.
-
If the alternative agonist does not produce the effect, the original observation may be due to an off-target interaction of this compound.
-
PSB-KK1445 stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of PSB-KK1445, a selective GPR18 agonist. It also includes troubleshooting advice and answers to frequently asked questions to ensure the successful application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in DMSO, at a concentration of 1-10 mg/mL.[1] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous buffer or cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: I am observing unexpected or inconsistent results in my experiments. What could be the issue?
A2: Inconsistent results can arise from several factors related to the handling and storage of this compound.
-
Improper Storage: Verify that the compound has been stored under the recommended conditions to prevent degradation.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation. It is advisable to aliquot the stock solution into single-use volumes.
-
Solubility Issues: Ensure that this compound is fully dissolved in the stock solution and does not precipitate upon dilution into your experimental buffer or medium. Sonication can aid in solubilization.
-
Experimental Controls: Always include appropriate vehicle controls (e.g., DMSO at the same final concentration) in your experiments to account for any solvent effects.
Q3: Is this compound light-sensitive?
Stability and Storage Conditions
Proper storage and handling are critical to maintaining the integrity and activity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Recommended Container | Special Precautions |
| Solid | -20°C | Tightly sealed vial | Protect from moisture and light. |
| DMSO Stock Solution | -20°C or -80°C | Amber vial or light-protected tube | Aliquot to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of solid this compound (Formula Weight: 446.5 g/mol [1]) in a clean, calibrated microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.465 mg of the compound.
-
Adding Solvent: Add the calculated volume of high-purity DMSO to the tube.
-
Dissolving the Compound: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete solubilization.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C in amber vials or light-protected tubes.
General Workflow for a Cell-Based Assay
The following diagram illustrates a typical workflow for utilizing this compound in a cell-based experiment.
GPR18 Signaling Pathway
This compound is a selective agonist for the G protein-coupled receptor 18 (GPR18). Activation of GPR18 by an agonist like this compound can initiate downstream signaling cascades through different G protein subtypes. The diagram below illustrates the primary signaling pathways associated with GPR18 activation.
References
Addressing PSB-KK1445 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSB-KK1445. The information provided aims to address potential issues related to the precipitation of this compound in experimental media.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues with this compound precipitation during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous media | Low Aqueous Solubility: this compound, as a xanthine (B1682287) derivative, may have inherently low solubility in aqueous solutions.[1][2] The rapid change in solvent polarity when diluting a DMSO stock can cause the compound to "crash out" of the solution.[3] | 1. Optimize Solvent Concentration: Keep the final DMSO concentration in your media as low as possible, ideally below 0.5%, to minimize its effect on compound solubility and cell health.[4] 2. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your experimental medium. 3. Pre-warm Media: Ensure your cell culture media is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[4] 4. Slow Addition and Mixing: Add the compound stock solution dropwise to the pre-warmed media while gently swirling to facilitate mixing and prevent localized high concentrations.[4] |
| Cloudiness or visible particles in the media after incubation | Exceeding Solubility Limit: The concentration of this compound used may be higher than its solubility limit in the specific cell culture medium at 37°C.[3] Compound Instability: The compound may degrade or precipitate over time at the incubation temperature. | 1. Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific experimental media to determine the maximum soluble concentration of this compound.[4] 2. Lower Working Concentration: If possible, reduce the final concentration of this compound in your assay. 3. Reduce Incubation Time: If the precipitation appears after a long incubation period, consider reducing the incubation time if experimentally feasible. |
| Inconsistent or non-reproducible assay results | Variable Precipitation: The extent of precipitation may vary between wells or experiments, leading to inconsistent concentrations of the soluble, active compound.[3] | 1. Visual Inspection: Before and after incubation, carefully inspect all wells of your assay plate for any signs of precipitation.[3] 2. Sonication: Briefly sonicate the assay plate after compound addition to help dissolve any initial precipitates.[5] 3. Include Solubility Enhancers: In some cases, the addition of a small amount of a biocompatible solubilizing agent (e.g., certain cyclodextrins) may be considered, but this should be validated for non-interference with the assay. |
| Precipitation in the DMSO stock solution | Improper Storage: Repeated freeze-thaw cycles or storage in DMSO that has absorbed moisture can lead to compound precipitation in the stock solution.[3][5] | 1. Aliquot Stock Solutions: Prepare small, single-use aliquots of your this compound stock solution to minimize freeze-thaw cycles.[3] 2. Use Anhydrous DMSO: Ensure you are using high-quality, anhydrous DMSO for preparing your stock solutions.[4] 3. Gentle Warming and Sonication: If precipitation is observed in the stock, gentle warming (be cautious of compound stability) and sonication may help to redissolve the compound.[3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a selective agonist for the G protein-coupled receptor GPR18.[6][7] Like many xanthine derivatives, it may exhibit poor water solubility, which can lead to precipitation in aqueous-based cell culture media.[1][2] Compound precipitation can lead to inaccurate and irreproducible experimental results by reducing the actual concentration of the compound in solution.[3]
Q2: How can I visually identify this compound precipitation?
Precipitation can manifest as:
-
Turbidity or Cloudiness: The media may appear hazy.[4]
-
Visible Particles: You may observe small crystals or a film at the bottom of the culture vessel.[4]
-
Microscopic Examination: Under a microscope, you may see crystalline structures that are not cells.[4]
Q3: What is the maximum recommended final DMSO concentration in my cell culture medium?
To avoid solvent-induced toxicity and minimize precipitation, the final concentration of DMSO should generally be kept at or below 0.5%.[4] However, the tolerance of your specific cell line to DMSO should be determined, and a vehicle control with the same final DMSO concentration should always be included in your experiments.[4]
Q4: Is it acceptable to filter out the precipitate?
No, filtering the precipitate is not recommended. This will remove an unknown amount of the active compound, leading to an inaccurate final concentration in your experiment and unreliable results.[4]
Q5: Could other components in my media be causing the precipitation?
Yes, factors such as high concentrations of salts, proteins, or shifts in pH and temperature can influence the solubility of compounds in cell culture media.[8][9] It is important to ensure your media is properly prepared and stored.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions to minimize the risk of precipitation.
-
Stock Solution Preparation (e.g., 10 mM in 100% DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to the desired concentration.
-
Gently warm and sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.
-
-
Working Solution Preparation in Cell Culture Media:
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the final desired concentration.
-
For the final dilution step, add the this compound stock solution dropwise to the medium while gently swirling.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Use the freshly prepared working solution immediately.
-
Visualizations
Caption: Hypothetical GPR18 signaling upon this compound binding.
Caption: A workflow for troubleshooting this compound precipitation.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Biased Agonism in PSB-KK1445 Signaling
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying the signaling properties of PSB-KK1445, a potent and selective agonist for the G protein-coupled receptor 18 (GPR18). The focus is on understanding and interpreting biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a synthetic, potent, and selective agonist for the G protein-coupled receptor 18 (GPR18). Its potency has been primarily characterized through its ability to induce the recruitment of β-arrestin to the GPR18 receptor.
Q2: What is biased agonism and why is it important in the context of this compound?
A2: Biased agonism, also known as functional selectivity, is the ability of a ligand to stabilize a specific conformation of a receptor, leading to the preferential activation of a subset of downstream signaling pathways. For a GPCR like GPR18, this typically involves a bias towards either G protein-mediated signaling (e.g., modulation of cyclic AMP or intracellular calcium) or β-arrestin-mediated signaling. Understanding the biased agonism of this compound is crucial as it could lead to the development of drugs with more specific therapeutic effects and fewer side effects.
Q3: What are the known signaling pathways for GPR18?
A3: GPR18 is known to couple to multiple G protein subtypes, including Gαi/o and Gαq, leading to downstream effects such as inhibition of adenylyl cyclase (decreasing cAMP), mobilization of intracellular calcium, and phosphorylation of extracellular signal-regulated kinases (ERK1/2). Additionally, like many GPCRs, GPR18 can signal through the recruitment of β-arrestins. The activation of these different pathways can be ligand-dependent, which is the basis for biased agonism.
Q4: Has the biased agonism of this compound been fully characterized?
A4: Currently, the primary characterization of this compound has been through β-arrestin recruitment assays, where it has been shown to be a potent agonist. To establish a complete biased agonism profile, its activity would need to be quantified in G protein-dependent pathways (e.g., cAMP inhibition or calcium mobilization assays) and potentially other downstream pathways like ERK1/2 phosphorylation. A comparison of its potency and efficacy in these different assays would reveal its signaling bias.
Troubleshooting Guides
β-Arrestin Recruitment Assays
Q: My β-arrestin recruitment assay is showing a low signal-to-background ratio. What could be the cause?
A: A low signal-to-background ratio in a β-arrestin recruitment assay can be due to several factors:
-
Low Receptor Expression: The cell line may not be expressing a sufficient number of GPR18 receptors on the cell surface. Verify the expression level using techniques like flow cytometry or western blotting.
-
Poor Compound Potency: While this compound is reported to be potent, ensure the compound has not degraded. Use a fresh stock solution.
-
Suboptimal Assay Conditions: The incubation time with the agonist may not be optimal. Perform a time-course experiment to determine the peak response time. Also, check that the cell density per well is appropriate for the assay format.
-
Cell Health: Ensure cells are healthy and not passaged too many times, as this can affect their responsiveness.
Q: I am observing high variability between replicate wells. What are the likely sources of this variability?
A: High variability can stem from:
-
Inconsistent Cell Seeding: Ensure a uniform single-cell suspension before plating to have a consistent number of cells in each well.
-
Pipetting Errors: Use calibrated pipettes and proper technique, especially when performing serial dilutions of the agonist.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation. Consider not using the outermost wells for critical experiments or ensure proper humidification during incubation.
-
Reagent Mixing: Ensure all reagents, especially the detection reagents, are thoroughly mixed before addition to the wells.
cAMP Assays (for Gαi/o coupling)
Q: The forskolin-stimulated cAMP level in my control wells is too low or too high. How can I optimize this?
A: For Gαi-coupled receptors like GPR18, a cAMP assay typically involves stimulating adenylyl cyclase with forskolin (B1673556) and then measuring the ability of the agonist to inhibit this stimulation.
-
Forskolin Concentration: The concentration of forskolin is critical. Perform a dose-response curve for forskolin to find a concentration that gives a robust but submaximal stimulation (typically the EC80). This provides a suitable window to measure inhibition.
-
Cell Density: Too few cells will produce a weak signal, while too many cells can lead to a saturated signal that is outside the linear range of the assay. Optimize the cell number per well.
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs degrade cAMP, which can dampen the assay window. Including a PDE inhibitor, such as IBMX, in the assay buffer can help to preserve the cAMP signal.
Q: My agonist is not showing any inhibition of the forskolin-stimulated cAMP signal. What should I check?
A: If you do not observe inhibition:
-
Receptor-Gαi Coupling: Confirm that your cell line has functional Gαi protein and that GPR18 is capable of coupling to it. Pertussis toxin (PTX) can be used as a control, as it uncouples Gαi from the receptor and should abolish any agonist-induced inhibition.
-
Agonist Concentration Range: You may be using a concentration range that is too low. Extend the dose-response curve to higher concentrations.
-
Assay Sensitivity: The assay may not be sensitive enough to detect small changes in cAMP levels. Ensure you are using a high-quality cAMP detection kit.
ERK1/2 Phosphorylation Assays
Q: I am not detecting an increase in ERK1/2 phosphorylation upon agonist stimulation. What could be the problem?
A: A lack of detectable pERK signal could be due to:
-
Stimulation Time: The kinetics of ERK phosphorylation can be transient, often peaking between 5 and 15 minutes and then declining. A time-course experiment is essential to capture the peak response.
-
Serum Starvation: Basal levels of ERK phosphorylation can be high in cells cultured in serum-containing media. Serum-starve the cells for several hours or overnight before the experiment to reduce the basal signal.
-
Cell Lysis and Sample Preparation: Ensure that phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of ERK during sample preparation.
-
Antibody Quality: Use high-quality, validated antibodies for both phosphorylated ERK (pERK) and total ERK.
Q: The basal level of pERK in my unstimulated control cells is very high. How can I reduce it?
A: High basal pERK can mask the agonist-stimulated response. To reduce it:
-
Optimize Serum Starvation: Increase the duration of serum starvation. However, be mindful that prolonged starvation can affect cell health.
-
Cell Density: High cell density can sometimes lead to increased basal signaling. Plate cells at a lower density.
-
Handling Stress: Minimize mechanical stress on the cells during media changes and reagent additions, as this can sometimes activate MAPK pathways.
Data Presentation
Quantitative data for this compound and other GPR18 agonists should be summarized in tables to facilitate the comparison of potencies and efficacies across different signaling pathways. This is essential for determining the bias profile.
Table 1: Potency of this compound in β-Arrestin Recruitment Assay
| Ligand | Assay | Species | Potency (EC50) |
| This compound | β-Arrestin Recruitment | Human | 45.4 nM |
| This compound | β-Arrestin Recruitment | Mouse | 124 nM |
Table 2: Example Data for Biased Agonism Analysis of this compound at Human GPR18
(Note: Data for cAMP and ERK1/2 pathways are hypothetical and for illustrative purposes. Experiments would be required to determine these values.)
| Ligand | β-Arrestin Recruitment (EC50 / Emax) | cAMP Inhibition (EC50 / Emax) | ERK1/2 Phosphorylation (EC50 / Emax) |
| Reference Agonist | 100 nM / 100% | 120 nM / 100% | 150 nM / 100% |
| This compound | 45.4 nM / 95% | [Experimental Value] | [Experimental Value] |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (PathHunter® EFC Assay)
This protocol is based on the enzyme fragment complementation (EFC) principle, a common method for measuring β-arrestin recruitment.
-
Cell Plating:
-
Culture PathHunter® cells stably co-expressing GPR18 fused to the ProLink™ (PK) enzyme fragment and β-arrestin fused to the Enzyme Acceptor (EA) fragment.
-
Harvest and resuspend cells in the appropriate cell plating reagent to the desired density (e.g., 250,000 cells/mL for a 384-well plate).
-
Dispense 20 µL of the cell suspension into each well of a white, solid-bottom 384-well assay plate.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant and typically below 1%.
-
Add 5 µL of the diluted compound to the wells containing the cells. For control wells, add 5 µL of assay buffer with the same final DMSO concentration.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Equilibrate the PathHunter® Detection Reagent to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's instructions.
-
Add 12.5 µL of the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal using a luminometer.
-
Normalize the data to the maximum signal obtained with a reference full agonist (set to 100%) and plot the response against the logarithm of the agonist concentration to determine the EC50 and Emax values.
-
Protocol 2: cAMP Inhibition Assay (HTRF® Assay)
This protocol measures the inhibition of forskolin-stimulated cAMP production.
-
Cell Preparation:
-
Culture cells expressing GPR18 (e.g., HEK293 or CHO cells).
-
Harvest cells and resuspend them in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
-
Agonist and Forskolin Addition:
-
In a 384-well plate, add 5 µL of serially diluted this compound.
-
Add 5 µL of the cell suspension to each well.
-
Add 5 µL of forskolin at a pre-determined EC80 concentration.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Detection:
-
Add 5 µL of HTRF® cAMP-d2 reagent followed by 5 µL of HTRF® anti-cAMP-cryptate reagent.
-
-
Data Acquisition:
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF®-compatible reader (measuring emission at 665 nm and 620 nm).
-
Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Plot the % inhibition of the forskolin response against the logarithm of the agonist concentration.
-
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol provides a standard method for detecting changes in ERK1/2 phosphorylation.
-
Cell Culture and Starvation:
-
Plate cells in 12-well or 6-well plates and allow them to reach 80-90% confluency.
-
Serum-starve the cells for 4-16 hours prior to the experiment.
-
-
Agonist Stimulation:
-
Treat the cells with different concentrations of this compound for a predetermined optimal time (e.g., 5, 10, 15 minutes). Include an unstimulated control.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in 1X RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Mandatory Visualizations
Troubleshooting GPR18 desensitization with PSB-KK1445
Welcome to the technical support center for GPR18-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors with GPR18, focusing on the use of the agonist PSB-KK1445 and the phenomenon of receptor desensitization.
General Concepts
GPR18 Signaling Pathways
G protein-coupled receptor 18 (GPR18) is a promising therapeutic target involved in various physiological processes, including immunomodulation and cancer.[1] Upon activation by an agonist like this compound, GPR18 can initiate several downstream signaling cascades. The receptor primarily couples to Gαi/o and Gαq/11 proteins.[2]
-
Gαi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gαq/11 Pathway: This pathway activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC).
-
β-Arrestin Pathway: Like many GPCRs, GPR18 can also signal through a G protein-independent pathway involving β-arrestins. This pathway is crucial for receptor desensitization and can also lead to the activation of other signaling molecules, such as mitogen-activated protein kinases (MAPKs) like ERK1/2.
The preferential activation of one pathway over another by a specific ligand is known as biased agonism .[3] It is a critical consideration in GPR18 research, as different pathways can lead to distinct physiological outcomes.
GPR18 Desensitization
Prolonged exposure to an agonist typically leads to a decrease in receptor responsiveness, a process known as desensitization. This is a crucial physiological mechanism to prevent overstimulation of signaling pathways.[4] The primary steps involved in GPR18 desensitization are:
-
Phosphorylation: The agonist-bound GPR18 is phosphorylated on its intracellular serine and threonine residues by G protein-coupled receptor kinases (GRKs).[5][6]
-
β-Arrestin Recruitment: The phosphorylated receptor is recognized by β-arrestin proteins, which bind to the receptor.[4][5]
-
Uncoupling: The binding of β-arrestin sterically hinders the interaction of GPR18 with its cognate G proteins, thereby uncoupling the receptor from G protein-mediated signaling.[5]
-
Internalization: The GPR18-β-arrestin complex is often targeted for internalization into endosomes, removing the receptor from the cell surface and further contributing to desensitization.[4]
The following diagram illustrates the GPR18 signaling and desensitization pathway:
Frequently Asked Questions (FAQs)
Q1: Is this compound a GPR18 agonist or antagonist?
A1: this compound is a potent and selective GPR18 agonist .[1][7][8][9] It activates the receptor to initiate downstream signaling. Desensitization is a phenomenon observed upon stimulation with an agonist, not an antagonist.
Q2: I am not observing any response after treating my cells with this compound. What could be the reason?
A2: There could be several reasons for a lack of response. First, confirm that your cell line expresses functional GPR18 at the cell surface. You can verify this using techniques like flow cytometry or an ELISA on non-permeabilized cells.[3] Also, ensure the integrity and concentration of your this compound stock.
Q3: The response to this compound in my assay is diminishing over time. Is this normal?
A3: Yes, a diminishing response to a potent agonist like this compound is expected and is likely due to receptor desensitization.[4] This process involves receptor phosphorylation, β-arrestin recruitment, and subsequent uncoupling from G proteins and internalization.[4][5]
Q4: What is ligand-biased signaling and how might it affect my experiments with GPR18?
A4: Ligand-biased signaling occurs when a ligand preferentially activates one downstream pathway over another (e.g., G protein signaling vs. β-arrestin recruitment).[3] It is crucial to assess the activity of your compounds in multiple assays that cover different signaling branches (e.g., cAMP, calcium flux, β-arrestin recruitment, ERK phosphorylation) to get a complete picture of its pharmacological profile.
Troubleshooting Guide
The following troubleshooting guide is presented in a question-and-answer format to address specific issues you may encounter in your GPR18 experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or No Signal | 1. Low or no GPR18 expression. | Verify GPR18 expression and cell surface localization using qPCR, Western blot, ELISA, or flow cytometry. |
| 2. Inactive this compound. | Use a fresh stock of this compound and verify its concentration. Run a dose-response curve with a positive control. | |
| 3. Inappropriate assay conditions. | Optimize assay parameters such as cell density, incubation time, and buffer composition.[10] | |
| 4. Cell line has low expression of necessary signaling components (e.g., specific G proteins, β-arrestin). | Consider using a different cell line or co-transfecting the necessary components. | |
| High Background Signal | 1. Constitutive GPR18 activity. | Some GPCRs exhibit basal activity. If possible, use an inverse agonist to reduce this.[3] |
| 2. Non-specific binding of reagents. | Increase the number of wash steps. Include appropriate negative controls.[3] | |
| Poor Reproducibility | 1. Inconsistent cell culture conditions. | Maintain consistent cell passage number, density, and growth conditions.[3] |
| 2. Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.[3] | |
| Apparent Rapid Desensitization | 1. High concentration of this compound. | Perform a full dose-response curve to determine the optimal concentration. High agonist concentrations can accelerate desensitization. |
| 2. Assay kinetics. | Measure the signal at multiple time points to capture the peak response before significant desensitization occurs. |
The following diagram provides a logical workflow for troubleshooting common issues in GPR18 functional assays:
References
- 1. Potent, Selective Agonists for the Cannabinoid-like Orphan G Protein-Coupled Receptor GPR18: A Promising Drug Target for Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3.4. Western Blotting and Detection [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
Technical Support Center: Minimizing Experimental Variability with PSB-KK1445
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the potent and selective GPR18 agonist, PSB-KK1445. Our goal is to help you achieve consistent and reproducible results by addressing common sources of experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the G protein-coupled receptor 18 (GPR18).[1] It activates GPR18, which is involved in various physiological processes, including immune responses, pain perception, and cardiovascular function. GPR18 signaling is complex and can proceed through multiple pathways, including Gαi/o, Gαq, and β-arrestin recruitment, a phenomenon known as biased agonism.[2] Understanding this biased signaling is crucial for interpreting experimental outcomes.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For short-term storage, 4°C is acceptable. Once in solution, for example in DMSO, it is recommended to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles. The stability of the compound in aqueous solutions at room temperature for extended periods is not well-established and should be a consideration in experimental design.
Q3: What are the known off-target effects of this compound?
This compound has been shown to be highly selective for GPR18, with over 200-fold selectivity against the cannabinoid receptors CB1 and CB2, as well as GPR55 and GPR183.[1] However, as with any potent small molecule, the potential for off-target effects cannot be entirely dismissed, especially at high concentrations. If unexpected results are observed, it is advisable to consult literature for any newly identified off-target activities or to perform counter-screening against a panel of relevant receptors.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, leading to variability in your data.
Issue 1: High Variability in Potency (EC50) Measurements Between Experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Ligand Concentration | Ensure accurate and consistent preparation of stock solutions and serial dilutions. Use calibrated pipettes and perform dilutions fresh for each experiment. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. Maintain a consistent and low passage number for all experiments. |
| Cell Health and Density | Variations in cell viability and density at the time of the assay can significantly impact results. Monitor cell health and ensure consistent seeding density. |
| Incomplete Solubilization | This compound may precipitate in aqueous buffers. Ensure complete solubilization in the final assay medium. A final DMSO concentration of <0.1% is generally recommended to avoid solvent-induced artifacts. |
| Assay Incubation Time and Temperature | Optimize and standardize incubation times and temperatures for ligand stimulation. GPCR signaling kinetics can vary, and inconsistent timing can lead to variable results. |
Issue 2: Discrepancies in Signaling Pathway Activation (e.g., G-protein vs. β-arrestin).
| Potential Cause | Recommended Solution |
| Biased Agonism of GPR18 | GPR18 can signal through different pathways (Gαi/o, Gαq, β-arrestin).[2] The observed signaling can be cell-type specific due to differences in the expression levels of downstream signaling components. Characterize the signaling profile in your specific cell system. |
| Receptor Expression Levels | The level of GPR18 expression can influence which signaling pathway is preferentially activated. Use a stable cell line with well-characterized receptor expression or carefully validate transient transfection efficiency. |
| Ligand Concentration | Different concentrations of this compound may preferentially activate certain pathways. Perform dose-response curves for each signaling readout to fully characterize the compound's effects. |
| Constitutive Activity of GPR18 | GPR18 has been reported to exhibit constitutive (agonist-independent) activity.[3] This can lead to high basal signaling. The use of an inverse agonist or careful baseline correction is recommended. |
Issue 3: No or Weak Response to this compound.
| Potential Cause | Recommended Solution |
| Low GPR18 Expression | Confirm GPR18 expression in your cell line at both the mRNA (RT-qPCR) and protein (Western blot or flow cytometry) levels. |
| Incorrect Assay Conditions | Optimize assay parameters such as cell density, serum concentration in the media (serum can contain factors that interfere with the assay), and buffer composition. |
| Degraded Compound | Ensure proper storage of this compound. If in doubt, use a fresh stock of the compound. |
| Inappropriate Assay Readout | This compound may not activate the specific signaling pathway you are measuring in your chosen cell system. Test multiple signaling readouts (e.g., calcium mobilization, ERK phosphorylation, β-arrestin recruitment). |
Experimental Protocols & Data
This compound Potency Data
| Assay | Species | EC50 (nM) |
| β-arrestin Recruitment | Human GPR18 | 45.4[1] |
| β-arrestin Recruitment | Mouse GPR18 | 124[1] |
Detailed Experimental Methodologies
1. GPR18 β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol is adapted from commercially available enzyme fragment complementation assays.
-
Cell Seeding: Plate PathHunter® CHO-K1 GPR18 cells in a 384-well white, clear-bottom plate at a density of 5,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 0.1%.
-
Ligand Stimulation: Add the diluted this compound to the cells and incubate for 90 minutes at 37°C.
-
Detection: Add PathHunter® detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure chemiluminescence using a plate reader.
2. ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Starvation: Culture cells expressing GPR18 to ~80% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Treat cells with varying concentrations of this compound for a predetermined optimal time (e.g., 5-15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands. Quantify band intensities to determine the ratio of phosphorylated to total ERK.
3. Intracellular Calcium Mobilization Assay
-
Cell Seeding: Seed GPR18-expressing cells into a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Addition: Prepare a plate with serial dilutions of this compound.
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then inject the this compound and continuously measure the fluorescence signal to detect changes in intracellular calcium.
Visualizations
GPR18 Signaling Pathways
Caption: GPR18 signaling pathways activated by this compound.
Experimental Workflow for Minimizing Variability
References
Technical Support Center: PSB-KK1445 for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PSB-KK1445 in in vivo experiments. The information is tailored for scientists in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective agonist for the G protein-coupled receptor 18 (GPR18).[1][2][3] It demonstrates significantly higher selectivity for GPR18 over other cannabinoid receptors like CB1 and CB2, as well as GPR55 and GPR183.[1][3] Its primary mechanism of action is to activate GPR18, which is involved in various physiological processes, making it a target of interest in immunology and cancer research.[1][3][4]
Q2: What is the purity and stability of this compound?
A2: Commercially available this compound is typically offered at a purity of ≥98% as determined by HPLC and NMR. For optimal stability, it should be stored as a solid at -20°C.
Q3: In which research areas is this compound primarily used?
A3: this compound is a valuable tool for investigating the role of GPR18 in various physiological and pathological conditions. It is particularly relevant for in vivo studies in the fields of immunology and oncology.[1][3][4]
Troubleshooting Guide
Issue 1: Difficulty in dissolving this compound for in vivo administration.
-
Problem: this compound is sparingly soluble in aqueous solutions, which presents a challenge for preparing formulations suitable for in vivo studies.
-
Solution: Due to its low water solubility, a multi-step solubilization process is recommended. The following table outlines a proven method for preparing an in vivo formulation.
Step Action 1 Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). A concentration of 1-10 mg/mL is generally achievable.[5] 2 To prepare the final formulation, take the required volume of the DMSO stock solution. 3 Add PEG300 to the DMSO stock and mix until the solution is clear. 4 Add Tween 80 to the mixture and ensure it is fully dissolved. 5 Finally, add sterile double-distilled water (ddH₂O) to reach the desired final concentration and mix thoroughly. A visual representation of this workflow is provided below.
Issue 2: Choosing an appropriate vehicle control.
-
Problem: Selecting a vehicle control that is both effective and does not produce confounding effects is critical for the validity of in vivo studies.
-
Solution: The vehicle control should consist of all the components of the drug formulation except for the active compound, this compound. Based on the recommended formulation protocol, the vehicle control would be a mixture of DMSO, PEG300, Tween 80, and ddH₂O in the same proportions used for the drug preparation. It is essential to administer the vehicle control to a separate group of animals to account for any potential effects of the solvent mixture.
Issue 3: Potential for compound precipitation after administration.
-
Problem: Even with a successful initial formulation, there is a risk of the compound precipitating out of solution upon injection into the physiological environment.
-
Solution:
-
Optimize the formulation: The ratio of co-solvents can be adjusted. For instance, increasing the proportion of PEG300 and Tween 80 may enhance the in vivo stability of the formulation.
-
Alternative Formulations: Consider alternative oral formulations if the route of administration is flexible. Options include dissolving this compound in PEG400 or creating a suspension in 0.2% Carboxymethyl cellulose. [2]For some applications, dissolving in corn oil may also be a viable option.
[2] * Pre-warming the formulation: Gently warming the formulation to body temperature (approximately 37°C) just before administration can sometimes help maintain solubility.
Experimental Protocols
While specific in vivo protocols for this compound are not widely published, the following provides a general framework based on studies with other GPR18 agonists.
General In Vivo Administration Protocol (Rodent Model)
-
Animal Model: Select the appropriate rodent model (e.g., mouse, rat) based on the research question (e.g., tumor xenograft model for cancer studies, inflammatory model for immunology studies).
-
Dosing: The optimal dose of this compound will need to be determined empirically through dose-response studies.
-
Formulation Preparation: Prepare the this compound formulation and the corresponding vehicle control as described in the troubleshooting guide.
-
Administration Route: The choice of administration route (e.g., intraperitoneal, intravenous, oral gavage) will depend on the experimental design and the desired pharmacokinetic profile.
-
Treatment Schedule: The frequency of administration (e.g., daily, weekly) should be determined based on the half-life of the compound and the biological process being investigated. For example, some studies with GPR18 agonists have utilized a weekly treatment schedule in mice.
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.
-
Signaling Pathway
This compound acts as an agonist at the GPR18 receptor. GPR18 is known to signal through Gαi/o and Gαq/11 proteins. The activation of these pathways can lead to downstream effects such as modulation of intracellular calcium levels and inhibition of adenylyl cyclase.
Simplified GPR18 Signaling Pathway
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
Parameter Value Species Assay Reference EC₅₀ 45.4 nM Human β-arrestin recruitment [1][2][3] EC₅₀ 124 nM Mouse β-arrestin recruitment [2] Selectivity >200-fold over CB1, CB2, GPR55, and GPR183 - - [1][3] Solubility 1-10 mg/mL - DMSO [5]
References
- 1. Potent, Selective Agonists for the Cannabinoid-like Orphan G Protein-Coupled Receptor GPR18: A Promising Drug Target for Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Cannabinoid Receptor | 885896-54-8 | Invivochem [invivochem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Gpr18 agonist dampens inflammation, enhances myogenesis, and restores muscle function in models of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
GPR18 Tool Compounds: Technical Support & Troubleshooting Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the limitations associated with GPR18 tool compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting reports on the activity of N-arachidonoyl glycine (B1666218) (NAGly) at GPR18?
A1: The conflicting reports on NAGly's activity at GPR18 stem from several factors. Different assay systems and cell lines can produce varied results. For instance, while NAGly has been shown to activate GPR18 in some systems by inhibiting cAMP production and stimulating p44/42 MAPK, other studies using β-arrestin recruitment assays or specific neuronal systems have failed to detect GPR18 activation by NAGly.[1][2][3] This suggests that GPR18 signaling may be cell-type specific or involve non-canonical pathways not captured by all assays.[1] It has also been proposed that NAGly may modulate GPR55, adding another layer of complexity.[2]
Q2: What are the main off-target effects to be aware of when using GPR18 tool compounds?
A2: Many GPR18 tool compounds exhibit activity at other receptors, particularly other cannabinoid and cannabinoid-like receptors such as CB1, CB2, and GPR55.[2][4] For example, Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) is a potent agonist at GPR18 but also acts on CB1 and CB2 receptors.[2][5] Similarly, the commonly used antagonist O-1918 can also block GPR55.[4][6] Newer synthetic antagonists like PSB-CB5 show improved selectivity over GPR55 and CB1/CB2 receptors.[2] It is crucial to consult selectivity data and use appropriate controls to mitigate the impact of off-target effects.
Q3: My GPR18 agonist is not showing any activity in my β-arrestin recruitment assay. What could be the reason?
A3: A lack of activity in a β-arrestin recruitment assay could be due to biased agonism.[2][7] Some GPR18 agonists, such as Abnormal Cannabidiol (B1668261) (Abn-CBD) and O-1602, have been shown to activate G-protein-dependent signaling pathways (like calcium mobilization and ERK phosphorylation) without recruiting β-arrestin.[2][7] Δ⁹-THC, on the other hand, appears to be a more balanced agonist, activating both G-protein and β-arrestin pathways.[7] Therefore, it is recommended to use multiple assay formats to comprehensively characterize the signaling profile of your compound.
Q4: I am observing high basal activity in my GPR18-expressing cells even without adding an agonist. Is this normal?
A4: Yes, GPR18 is known to exhibit a high degree of constitutive activity.[2][3][8][9] This means the receptor can signal in the absence of a bound agonist. This high basal activity can sometimes mask the effects of exogenously applied agonists. The constitutive activity of GPR18 has been linked to rapid receptor internalization and trafficking.[9]
Troubleshooting Guides
Problem 1: Inconsistent results with GPR18 agonists in different functional assays.
-
Possible Cause 1: Biased Agonism.
-
Troubleshooting Tip: Employ a panel of functional assays that measure different downstream signaling events. For example, combine a G-protein activation assay (e.g., GTPγS binding or cAMP measurement for Gαi/o coupling) with a β-arrestin recruitment assay. This will help determine if your agonist exhibits a signaling bias.[7]
-
-
Possible Cause 2: Cell-type specific signaling.
-
Troubleshooting Tip: If possible, validate your findings in a more physiologically relevant cell line that endogenously expresses GPR18. The signaling machinery and interacting proteins present in different cell lines can influence how GPR18 signals in response to a ligand.[1]
-
-
Possible Cause 3: Receptor Desensitization.
-
Troubleshooting Tip: Due to its high constitutive activity, GPR18 may be prone to rapid desensitization. Vary the agonist incubation time and concentration to identify the optimal window for detecting a response.
-
Problem 2: Suspected off-target effects of a GPR18 ligand.
-
Possible Cause 1: Lack of Ligand Selectivity.
-
Possible Cause 2: Endogenous Expression of Other Receptors.
-
Troubleshooting Tip: Characterize the expression profile of your cell line for other potential targets of your ligand, such as CB1, CB2, and GPR55. This can be done using techniques like qPCR or Western blotting.
-
-
Possible Cause 3: Non-specific Effects of the Compound.
-
Troubleshooting Tip: Include a negative control using a parental cell line that does not express GPR18. This will help to distinguish GPR18-mediated effects from non-specific cellular responses.
-
Quantitative Data Summary
Table 1: Agonist Activity at Human GPR18
| Compound | Assay Type | EC50 / IC50 | Cell Line | Reference |
| N-arachidonoyl glycine (NAGly) | cAMP Inhibition | ~20 nM | GPR18-transfected CHO | [3] |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | β-Arrestin Recruitment | - | CHO-K1 GPR18 | [2][7] |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | Calcium Mobilization | - | HEK293/GPR18 | [7] |
| Abnormal cannabidiol (Abn-CBD) | Calcium Mobilization | < 835 nM | - | [6] |
| O-1602 | Calcium Mobilization | 65 nM | - | [6] |
| PSB-KK-1415 | β-Arrestin Recruitment | 19.1 nM | - | [11] |
Table 2: Antagonist Activity at Human GPR18
| Compound | Assay Type | IC50 | Notes | Reference |
| O-1918 | Inhibition of Abn-CBD effects | - | Also antagonizes GPR55 | [6][12] |
| PSB-CB5 | Inhibition of THC activation | 0.279 µM | Selective vs. GPR55, CB1, CB2 | [2][10] |
| PSB-CB27 | Inhibition of THC activation | 0.650 µM | Selective vs. GPR55, CB1, CB2 | [2][10] |
Experimental Protocols
Calcium Mobilization Assay
-
Cell Culture: Seed GPR18-expressing cells (e.g., HEK293/GPR18) in a 96-well black, clear-bottom plate and culture overnight.[7]
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds (agonists) and control compounds.
-
Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence. Add the compounds to the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The change in fluorescence (peak minus baseline) is plotted against the compound concentration to generate a dose-response curve and calculate the EC50 value.
β-Arrestin Recruitment Assay
-
Cell Line: Utilize a commercially available β-arrestin reporter cell line, such as the PathHunter® CHO-K1 GPR18 β-arrestin cell line.[7]
-
Cell Plating: Plate the cells in a 96-well white, solid-bottom plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Signal Detection: Add the detection reagents provided with the assay kit and incubate as recommended (e.g., 60 minutes at room temperature). Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the compound concentration to determine the EC50.
Visualizations
Caption: GPR18 Signaling Pathways.
Caption: Troubleshooting Workflow for GPR18 Experiments.
References
- 1. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. karger.com [karger.com]
- 5. NAGly receptor - Wikipedia [en.wikipedia.org]
- 6. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards A Molecular Understanding of The Cannabinoid Related Orphan Receptor GPR18: A Focus on Its Constitutive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [ourarchive.otago.ac.nz]
- 10. mdpi.com [mdpi.com]
- 11. Potent, Selective Agonists for the Cannabinoid-like Orphan G Protein-Coupled Receptor GPR18: A Promising Drug Target for Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Novel Endocannabinoid Receptor GPR18 Is Expressed in the Rostral Ventrolateral Medulla and Exerts Tonic Restraining Influence on Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PSB-KK1445 and THC on GPR18 Activation and Signaling
For Immediate Release
This guide provides a detailed comparison of the synthetic agonist PSB-KK1445 and the phytocannabinoid Δ⁹-tetrahydrocannabinol (THC) on the G protein-coupled receptor 18 (GPR18). The information presented is intended for researchers, scientists, and drug development professionals interested in the pharmacology of this orphan receptor.
Introduction
GPR18 is an orphan G protein-coupled receptor that has garnered significant interest as a potential therapeutic target in areas such as immunology and cancer.[1] Both the synthetic compound this compound and the well-known phytocannabinoid THC have been shown to act as agonists at this receptor, albeit with distinct profiles. This guide aims to objectively compare their performance based on available experimental data, focusing on their potency, selectivity, and downstream signaling effects.
Quantitative Comparison of GPR18 Agonists
The following tables summarize the key pharmacological parameters of this compound and THC at the human GPR18 receptor.
| Ligand | Assay Type | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Cell Type | Reference |
| This compound | β-Arrestin Recruitment | 45.4 nM | Full Agonist | CHO-K1 | [2] |
| Δ⁹-THC | β-Arrestin Recruitment | 3.37 µM | Partial Agonist (relative to a more efficacious agonist) | CHO | [3] |
| Δ⁹-THC | p44/42 MAPK Phosphorylation | 0.96 µM | Full Agonist | HEK293-GPR18 | [4] |
| Δ⁹-THC | Calcium Mobilization | Concentration-dependent increase | Agonist | HEK293/GPR18 | [5] |
Table 1: Potency and Efficacy of this compound and THC at human GPR18.
| Ligand | Selectivity Profile | Reference |
| This compound | >200-fold selective for GPR18 over CB₁, CB₂, GPR55, and GPR183. | [2] |
| Δ⁹-THC | Non-selective. Also acts as a partial agonist at CB₁ and CB₂ receptors. | [6] |
Table 2: Selectivity Profile of this compound and THC.
Signaling Pathways and Biased Agonism
GPR18 activation can initiate multiple downstream signaling cascades. The differential activation of these pathways by various ligands is a phenomenon known as biased agonism.[5]
This compound has been characterized primarily through its potent activation of the β-arrestin pathway.[2]
THC , in contrast, demonstrates significant biased agonism at GPR18. It activates multiple signaling pathways, including Gαi/o- and Gαq-mediated calcium mobilization, ERK1/2 phosphorylation, and β-arrestin recruitment.[5] Notably, THC is the only one among several tested cannabinoids that elicits a concentration-dependent recruitment of β-arrestin, a key distinction in its signaling profile.[5] This complex signaling may contribute to its diverse physiological effects.
References
- 1. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Tricyclic Xanthines as Agonists of the Cannabinoid-Activated Orphan G-Protein-Coupled Receptor GPR18 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Δ9-Tetrahydrocannabinol and N-arachidonyl glycine are full agonists at GPR18 receptors and induce migration in human endometrial HEC-1B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of PSB-KK1445: A Comparative Guide Using GPR18 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the on-target effects of PSB-KK1445, a potent and selective GPR18 agonist. While direct experimental data of this compound in GPR18 knockout (KO) models is not yet extensively published, this document outlines the established methodology for such validation by drawing comparisons with studies on the endogenous GPR18 ligand, Resolvin D2 (RvD2). The use of GPR18 KO models is the gold standard for confirming that the observed physiological effects of a ligand are mediated specifically through this receptor.
Introduction to this compound and GPR18
GPR18 is a G protein-coupled receptor implicated in various physiological processes, including immune responses, inflammation resolution, and pain modulation.[1] Its activation triggers downstream signaling cascades that can influence cell migration, phagocytosis, and cytokine production. This compound has been identified as a potent and selective synthetic agonist for GPR18, demonstrating high affinity for both human and mouse receptors (EC₅₀ of 45.4 nM and 124 nM, respectively).[2][3] It exhibits over 200-fold selectivity against other cannabinoid receptors like CB₁, CB₂, and GPR55, making it a valuable tool for studying GPR18 function.[2][3][4] A closely related analog, PSB-KK1415, has shown potent anti-inflammatory and anti-nociceptive effects in animal models of intestinal inflammation.[5]
To definitively attribute these effects to GPR18 activation, a GPR18 knockout model is essential. This experimental approach allows researchers to compare the substance's activity in animals with the receptor (Wild-Type, WT) and without it (Knockout, KO). A lack of response in KO animals provides strong evidence for on-target activity.
GPR18 Signaling Pathway
Activation of GPR18 by an agonist like this compound initiates intracellular signaling cascades primarily through Gαi/o and Gαq proteins. This leads to the modulation of downstream effectors, resulting in various cellular responses.
References
- 1. Identification of resolvin D2 receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gpr18 agonist dampens inflammation, enhances myogenesis, and restores muscle function in models of Duchenne muscular dystrophy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Potent, Selective Agonists for the Cannabinoid-like Orphan G Protein-Coupled Receptor GPR18: A Promising Drug Target for Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel selective agonist of GPR18, PSB-KK-1415 exerts potent anti-inflammatory and anti-nociceptive activities in animal models of intestinal inflammation and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PSB-KK1445 Cross-reactivity with GPR55 and GPR183
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity of the GPR18 Agonist PSB-KK1445
This guide provides a comparative overview of the cross-reactivity of the potent and selective GPR18 agonist, this compound, with the related G protein-coupled receptors GPR55 and GPR183. The data and methodologies presented are intended to assist researchers in evaluating the suitability of this compound as a pharmacological tool for studying GPR18-mediated signaling.
Executive Summary
This compound is a recently developed agonist for the G protein-coupled receptor GPR18. Experimental evidence demonstrates a high degree of selectivity for GPR18 over other cannabinoid-like receptors, including GPR55 and GPR183. A key study by Mahardhika et al. (2024) determined that this compound exhibits over 200-fold selectivity for GPR18 when compared to its activity at GPR55 and GPR183, as measured in β-arrestin recruitment assays.[1][2][3] This high selectivity makes this compound a valuable tool for elucidating the physiological and pathophysiological roles of GPR18 with minimal off-target effects on GPR55 and GPR183.
Quantitative Data Summary
The following table summarizes the selectivity profile of this compound for its primary target, GPR18, in comparison to its activity at GPR55 and GPR183.
| Compound | Primary Target | Agonist Potency (EC50) at hGPR18 | Selectivity vs. hGPR55 | Selectivity vs. hGPR183 | Assay Type | Reference |
| This compound | GPR18 | 45.4 nM | >200-fold | >200-fold | β-arrestin recruitment | Mahardhika et al., 2024[1][2][3] |
Signaling Pathways Overview
To understand the potential functional consequences of cross-reactivity, it is essential to consider the distinct signaling pathways activated by GPR18, GPR55, and GPR183.
GPR18: Primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Like many GPCRs, it can also signal through β-arrestin pathways.
GPR55: Is known to couple to Gαq and Gα12/13 proteins.[2][3] Activation of GPR55 leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium.[2][3] The Gα12/13 pathway activates RhoA, influencing cytoskeletal dynamics.[2][4]
GPR183 (EBI2): Couples to Gαi, leading to the inhibition of adenylyl cyclase. It is also known to signal through β-arrestin recruitment, which can mediate G protein-independent signaling cascades.
Signaling Pathway Diagrams
Caption: GPR55 Signaling Pathway.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lysophosphatidylinositol causes neurite retraction via GPR55, G13 and RhoA in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Synthetic Agonist PSB-KK1445 and Endogenous Ligands of the GPR18 Receptor
A detailed guide for researchers and drug development professionals on the pharmacological characteristics of a potent synthetic GPR18 agonist versus its native counterpart, supported by experimental data and methodologies.
The G protein-coupled receptor 18 (GPR18) has emerged as a promising, albeit challenging, therapeutic target in fields such as immunology, oncology, and pain management.[1][2] Initially identified as an orphan receptor, subsequent research has pointed to the endogenous lipid mediator N-arachidonoyl glycine (B1666218) (NAGly) as its potential native ligand.[3][4] However, the pharmacology of NAGly at GPR18 has been a subject of debate, with conflicting reports on its activity.[3][5] This has spurred the development of synthetic ligands, such as PSB-KK1445, to provide more reliable tools for studying GPR18 function and therapeutic potential. This guide presents a comparative analysis of the synthetic agonist this compound and the primary endogenous ligand, NAGly, focusing on their binding and functional profiles as reported in scientific literature.
Quantitative Comparison of Ligand Activity
The following table summarizes the key pharmacological parameters for this compound and NAGly, providing a quantitative basis for their comparison. Data has been compiled from various studies to offer a comprehensive overview.
| Parameter | This compound | N-arachidonoyl glycine (NAGly) | Reference(s) |
| Receptor | Human GPR18 | Human GPR18 | [1][6][7] |
| Potency (EC50/IC50) | EC50: 45.4 nM (β-arrestin recruitment) | IC50: 20 nM (cAMP inhibition); EC50: < 835 nM (Calcium mobilization) | [1][5][6][7] |
| Selectivity | >200-fold selective vs. CB1, CB2, GPR55, and GPR183 | No measurable affinity for CB1 and CB2 receptors | [1][3][5][6] |
| Observed Signaling | β-arrestin recruitment | Gαi/o coupling (cAMP inhibition), Calcium mobilization, ERK phosphorylation | [1][2][7] |
| Consistency of Reports | Consistently reported as a potent and selective agonist | Inconsistent; some studies report agonism, while others fail to observe GPR18 activation | [3][5][8] |
Signaling Pathways and Experimental Workflow
To understand the functional consequences of GPR18 activation by these ligands, it is crucial to visualize the downstream signaling cascades and the experimental procedures used to measure them.
GPR18 receptor signaling pathways.
The diagram above illustrates the primary signaling pathways activated by GPR18. Upon agonist binding, the receptor can couple to inhibitory G proteins (Gαi/o), leading to a decrease in cyclic AMP (cAMP) levels.[5] It can also potentially couple to Gαq proteins, resulting in the mobilization of intracellular calcium.[7] Furthermore, GPR18 activation can trigger the recruitment of β-arrestin, which not only leads to receptor desensitization and internalization but can also initiate G protein-independent signaling, such as the phosphorylation of extracellular signal-regulated kinase (ERK).[7][9]
Workflow for GPR18 ligand characterization.
The experimental workflow for characterizing GPR18 ligands typically begins with binding assays to determine the affinity of the compound for the receptor. This is followed by a series of functional assays to elucidate the ligand's efficacy and potency in activating various signaling pathways.
Detailed Experimental Protocols
Below are generalized methodologies for the key experiments cited in the comparison of this compound and NAGly.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay is commonly used to quantify the interaction between an activated GPCR and β-arrestin.
-
Cell Culture and Plating: CHO-K1 cells stably co-expressing GPR18 fused to a ProLink™ tag and a β-arrestin-EA (Enzyme Acceptor) fusion protein are cultured in appropriate media. Cells are then seeded into 384-well plates and incubated overnight.[7]
-
Ligand Incubation: The cells are treated with various concentrations of the test ligand (e.g., this compound or NAGly) and incubated for 90 minutes at 37°C.[7]
-
Detection: A detection reagent containing the β-galactosidase substrate is added. The binding of the ligand to GPR18 induces the recruitment of β-arrestin, forcing the complementation of the β-galactosidase enzyme fragments. This results in an active enzyme that cleaves the substrate, producing a chemiluminescent signal.[7]
-
Data Analysis: The luminescence is measured using a plate reader. The data are normalized and fitted to a dose-response curve to determine the EC50 value.[7]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture and Dye Loading: HEK293 cells stably expressing GPR18 are seeded in a 96-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.[7]
-
Ligand Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of the test ligand at various concentrations.[7]
-
Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is monitored in real-time.[7]
-
Data Analysis: The peak fluorescence response is plotted against the ligand concentration to generate a dose-response curve and calculate the EC50 value.[7]
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity, which is characteristic of Gαi/o-coupled receptors.
-
Cell Culture and Treatment: GPR18-expressing cells (e.g., CHO cells) are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. The cells are then stimulated with forskolin (B1673556) to induce cAMP production, followed by the addition of the test ligand at various concentrations.[5]
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the ligand concentration to determine the IC50 value.
Comparative Performance and Discussion
The experimental data reveals a stark contrast between the synthetic agonist this compound and the endogenous ligand NAGly.
This compound stands out as a potent and highly selective GPR18 agonist.[1][6] With an EC50 in the low nanomolar range in β-arrestin recruitment assays, it demonstrates robust activation of this signaling pathway.[1][2][6] Critically, its high selectivity, with over 200-fold preference for GPR18 over other cannabinoid and related receptors, makes it an invaluable tool for dissecting the specific functions of GPR18 without the confounding effects of off-target activities.[1][6]
In contrast, the pharmacological profile of NAGly at GPR18 is more ambiguous. While some studies have reported GPR18 activation by NAGly, demonstrating effects such as inhibition of cAMP production and mobilization of intracellular calcium, other research has failed to replicate these findings.[3][5][7][8] This inconsistency has led to a debate within the scientific community regarding NAGly's status as the true endogenous ligand for GPR18.[3][5] The reported potencies for NAGly also vary significantly across different assay platforms.
Conclusion
For researchers, scientists, and drug development professionals, the choice of ligand is critical for obtaining reliable and reproducible results. This compound offers a clear advantage as a pharmacological tool due to its demonstrated high potency and selectivity for GPR18. Its consistent performance across studies provides a solid foundation for investigating the physiological and pathophysiological roles of this receptor.
While NAGly remains a molecule of interest due to its endogenous nature, the current body of evidence suggests that its use as a GPR18 agonist should be approached with caution. The conflicting reports on its activity highlight the need for further research to clarify its role and to potentially identify other endogenous ligands that may modulate GPR18 function. For now, this compound represents the gold standard for potent and selective activation of the GPR18 receptor in experimental settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potent, Selective Agonists for the Cannabinoid-like Orphan G Protein-Coupled Receptor GPR18: A Promising Drug Target for Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAGly receptor - Wikipedia [en.wikipedia.org]
- 5. GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of PSB-KK1445 and Other Synthetic GPR18 Agonists
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the synthetic GPR18 agonist PSB-KK1445 against other notable alternatives. The following sections provide a detailed examination of their performance based on available experimental data, methodologies for key experiments, and visualizations of relevant biological pathways.
The G protein-coupled receptor 18 (GPR18) has emerged as a promising therapeutic target for a range of conditions, including cancer and immune disorders.[1] The development of potent and selective synthetic agonists for this receptor is a key area of research. This guide focuses on this compound, a recently developed agonist, and compares its activity with other synthetic agonists such as PSB-KK1415, N-arachidonoyl glycine (B1666218) (NAGly), abnormal cannabidiol (B1668261) (Abn-CBD), O-1602, and Δ9-tetrahydrocannabinol (Δ9-THC).
Quantitative Comparison of GPR18 Agonist Activity
The following tables summarize the quantitative data on the potency and selectivity of various synthetic GPR18 agonists based on published studies. It is important to note that the data for this compound and PSB-KK1415 are from a head-to-head study, while the data for the other agonists are from a separate study, which should be considered when making direct comparisons.
Table 1: Potency of Synthetic GPR18 Agonists in a β-Arrestin Recruitment Assay
| Agonist | Species | EC50 (nM) | Source |
| This compound | Human | 45.4 | [1][2] |
| Mouse | 124 | [3] | |
| PSB-KK1415 | Human | 19.1 | [1][2] |
| Δ9-THC | Human | Concentration-dependent response observed | [4] |
| NAGly | Human | No concentration-dependent response observed | [4] |
| Abn-CBD | Human | No concentration-dependent response observed | [4] |
| O-1602 | Human | No concentration-dependent response observed | [4] |
Table 2: Selectivity of this compound
| Receptor | Selectivity Fold vs. GPR18 | Source |
| CB1 Receptor | >200 | [1][2][3] |
| CB2 Receptor | >200 | [1][2][3] |
| GPR55 | >200 | [1][2][3] |
Table 3: Activity of Other Synthetic GPR18 Agonists in Functional Assays
| Agonist | Assay | Activity | Source |
| NAGly | Calcium Mobilization | Concentration-dependent increase | [4] |
| ERK1/2 Phosphorylation | Concentration-dependent increase | [4] | |
| Abn-CBD | Calcium Mobilization | Concentration-dependent increase | [4] |
| ERK1/2 Phosphorylation | Concentration-dependent increase | [4] | |
| O-1602 | Calcium Mobilization | Concentration-dependent increase | [4] |
| ERK1/2 Phosphorylation | Concentration-dependent increase | [4] | |
| Δ9-THC | Calcium Mobilization | Concentration-dependent increase | [4] |
| ERK1/2 Phosphorylation | Concentration-dependent increase | [4] |
GPR18 Signaling Pathways
GPR18 activation initiates a cascade of intracellular events. The receptor is known to couple to different G proteins, primarily Gαi/o and Gαq, leading to the modulation of various downstream signaling pathways. This differential coupling can result in biased agonism, where a ligand preferentially activates one pathway over another.[4]
Activation of Gαi/o typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Conversely, Gαq activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Both Gαi/o and Gαq pathways can converge on the mitogen-activated protein kinase (MAPK) cascade, specifically activating extracellular signal-regulated kinases 1 and 2 (ERK1/2). Furthermore, GPR18 activation can also lead to the recruitment of β-arrestin, a protein involved in receptor desensitization and signaling.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the GPR18 receptor upon agonist stimulation, a key step in GPCR desensitization and signaling.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells are stably transfected to express the human GPR18 receptor fused to a fragment of β-galactosidase. Cells are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 384-well plates and incubated overnight to allow for attachment.[4]
-
Ligand Addition: The synthetic GPR18 agonists are serially diluted and added to the cells.
-
Incubation: The plates are incubated for 90 minutes at 37°C to allow for agonist-induced β-arrestin recruitment.[4]
-
Detection: A chemiluminescent substrate for β-galactosidase is added to each well. The complementation of the β-galactosidase fragments, brought about by the interaction of GPR18 and β-arrestin, results in a functional enzyme that cleaves the substrate, producing a luminescent signal.
-
Data Acquisition and Analysis: The luminescence is measured using a plate reader. The data is then analyzed to generate dose-response curves and calculate the EC50 values for each agonist.
Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration following GPR18 activation, which is a hallmark of Gαq-mediated signaling.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing GPR18 are used.[4]
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Ligand Addition: The GPR18 agonists are added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The data is used to generate concentration-response curves to determine the potency of the agonists in inducing calcium mobilization.[4]
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a key downstream event in the MAPK signaling cascade that can be activated by both Gαi/o and Gαq pathways.
Methodology:
-
Cell Culture and Starvation: HEK293 cells stably expressing GPR18 are cultured to near confluence and then serum-starved for 20-24 hours to reduce basal ERK1/2 phosphorylation.[4]
-
Agonist Stimulation: Cells are incubated with the GPR18 agonists for a short period (e.g., 5 minutes) at room temperature.[4]
-
Cell Lysis: The cells are lysed to extract the proteins.
-
Western Blotting or ELISA: The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are determined using either Western blotting with specific antibodies or a cell-based ELISA kit.
-
Data Analysis: The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK activation by the agonists.
Conclusion
This compound emerges as a highly potent and selective GPR18 agonist, particularly in β-arrestin recruitment assays, with over 200-fold selectivity against major cannabinoid receptors.[1][2][3] While a direct comparative study across all functional assays is not yet available, the existing data suggests that this compound and its analogue PSB-KK1415 are valuable tools for investigating GPR18 pharmacology. Other synthetic agonists like NAGly, Abn-CBD, and O-1602 also demonstrate activity in calcium mobilization and ERK phosphorylation assays, highlighting the complexity and potential for biased agonism at the GPR18 receptor.[4] Further head-to-head studies are warranted to fully elucidate the comparative pharmacological profiles of these compounds and their therapeutic potential.
References
Unveiling the Potential of GPR18 Agonism: A Comparative Guide to PSB-KK1445 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 18 (GPR18) has emerged as a promising therapeutic target in immunology and oncology. The development of potent and selective agonists for this receptor is crucial for elucidating its physiological roles and therapeutic potential. This guide provides a comprehensive comparison of the findings related to the novel GPR18 agonist, PSB-KK1445, and contextualizes its performance with data from other selective GPR18 agonists. While direct comparative studies of this compound across multiple cell lines are not yet publicly available, this document summarizes the initial characterization of this compound and presents findings from related compounds to offer a valuable resource for researchers in the field.
Performance of this compound and Other GPR18 Agonists
This compound is a highly potent and selective agonist for the GPR18 receptor.[1][2] Its initial characterization was performed in a β-arrestin recruitment assay, a common method for evaluating GPCR activation.
Table 1: In Vitro Activity of this compound
| Compound | Target | Assay Type | Cell Line | Potency (EC50) | Selectivity | Reference |
| This compound | Human GPR18 | β-arrestin recruitment | HEK293 | 45.4 nM | >200-fold vs. CB1, CB2, GPR55, GPR183 | [1][2] |
| This compound | Mouse GPR18 | β-arrestin recruitment | HEK293 | 124 nM | >200-fold vs. CB1, CB2, GPR55, GPR183 | [1][2] |
While data on this compound in various functional assays and cell lines is still emerging, studies on other potent and selective GPR18 agonists provide insights into the potential applications of targeting this receptor.
Table 2: Functional Effects of Other Selective GPR18 Agonists
| Compound | Model System | Key Findings | Reference |
| PSB-KK1415 | Mouse model of colitis | Reduced macroscopic and microscopic signs of inflammation. Significantly decreased the expression of the pro-inflammatory cytokine TNF-α. | |
| PSB-KD107 | Mouse myoblasts (in vitro) & Mouse model of Duchenne muscular dystrophy (in vivo) | Stimulated myogenesis in vitro. In vivo administration led to reduced inflammation, enhanced myogenesis, and improved muscle function. | |
| PSB-KD-107 | Normotensive rats | Induced vasodilation and a temporary decrease in blood pressure. | [3] |
GPR18 Signaling Pathway
GPR18 is a Gαi/o-coupled receptor. Its activation initiates a cascade of intracellular signaling events that can vary depending on the specific ligand and cell type, a phenomenon known as biased agonism. Key signaling pathways include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, an increase in intracellular calcium concentrations, and the activation of the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K/Akt) pathways.
Caption: GPR18 Signaling Pathway upon Agonist Binding.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for assays relevant to the study of GPR18 agonists.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay is commonly used to quantify the interaction between a GPCR and β-arrestin upon ligand binding.[4][5][6]
-
Cell Culture: Maintain HEK293 cells stably co-expressing the GPR18 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment in appropriate growth medium.
-
Cell Plating: Seed the cells into 384-well white, solid-bottom assay plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound or other test compounds in assay buffer.
-
Compound Addition: Add the diluted compounds to the cell plates and incubate for 90 minutes at 37°C.
-
Detection: Add the PathHunter® detection reagent mixture, which contains the chemiluminescent substrate, and incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess cell viability and proliferation.[7][8]
-
Cell Plating: Seed the desired cell lines (e.g., cancer cell lines) into 96-well plates at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the GPR18 agonist for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cytokine Secretion Assay (ELISA)
This assay is used to quantify the concentration of specific cytokines (e.g., TNF-α) in cell culture supernatants.[2][9][10][11]
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants (collected from cells treated with the GPR18 agonist) and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Experimental Workflow for Evaluating GPR18 Agonists
The following diagram outlines a general workflow for characterizing the effects of a GPR18 agonist like this compound across different cell lines.
Caption: General workflow for testing a GPR18 agonist.
This guide serves as a starting point for researchers interested in the GPR18 agonist this compound. As more research becomes available, our understanding of its specific effects across a broader range of cellular contexts will undoubtedly expand, paving the way for potential therapeutic innovations.
References
- 1. Novel selective agonist of GPR18, PSB-KK-1415 exerts potent anti-inflammatory and anti-nociceptive activities in animal models of intestinal inflammation and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bowdish.ca [bowdish.ca]
- 3. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 6. m.youtube.com [m.youtube.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell proliferation assay [bio-protocol.org]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytokine analysis - ELISA / CBA [sanquin.org]
Independent Validation of PSB-KK1445: A Comparative Guide to its Potency and Selectivity as a GPR18 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PSB-KK1445, a selective agonist for the G protein-coupled receptor 18 (GPR18), with other known GPR18 ligands. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development endeavors.
Introduction to GPR18 and its Modulation
G protein-coupled receptor 18 (GPR18) is a rhodopsin-like orphan receptor implicated in a variety of physiological processes, including immune response, intraocular pressure regulation, and cell migration. Its activation by various ligands, including the endocannabinoid metabolite N-arachidonoylglycine (NAGly) and Δ⁹-tetrahydrocannabinol (THC), has positioned it as a promising therapeutic target. The development of potent and selective agonists is crucial for elucidating the therapeutic potential of GPR18. This guide focuses on the independent validation of a novel GPR18 agonist, this compound.
Potency and Selectivity of GPR18 Agonists
The potency and selectivity of this compound and other GPR18 agonists have been primarily determined using β-arrestin recruitment assays. These assays measure the ability of a ligand to induce the recruitment of β-arrestin to the activated receptor, a key step in G protein-coupled receptor (GPCR) signaling and desensitization.
Comparative Potency of GPR18 Agonists
The following table summarizes the potency of this compound in comparison to other known GPR18 agonists, presented as their half-maximal effective concentration (EC50) values obtained from β-arrestin recruitment assays.
| Compound | Human GPR18 EC50 (nM) | Species | Reference |
| This compound | 45.4 | Human | [1][2] |
| PSB-KK1415 | 19.1 | Human | [3][4] |
| Δ⁹-Tetrahydrocannabinol (THC) | Moderately Potent | Human | [5] |
| N-Arachidonoylglycine (NAGly) | Varies | Human | [5] |
Note: The potency of THC and NAGly at GPR18 can vary between different assay systems and studies.
Selectivity Profile of this compound
This compound has demonstrated high selectivity for GPR18 over other related receptors.
| Compound | Selectivity Profile | Reference |
| This compound | >200-fold selective vs. Cannabinoid Receptor 1 (CB1), Cannabinoid Receptor 2 (CB2), GPR55, and GPR183 | [1][2] |
| PSB-KK1415 | >25-fold selective vs. CB1 and CB2 receptors | [4] |
Experimental Protocols
The determination of agonist potency and selectivity is predominantly achieved through in vitro pharmacological assays. The following sections detail the methodology for the key experiment cited in the validation of this compound.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the interaction between an activated GPCR and β-arrestin. The PathHunter® assay from DiscoveRx is a common platform for this measurement.
Principle: The assay utilizes enzyme fragment complementation. The GPR18 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist binding to GPR18, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This proximity allows the fragments to combine and form a functional β-galactosidase enzyme. The activity of this reconstituted enzyme is then measured by the conversion of a substrate into a chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.
Experimental Workflow:
Caption: Workflow for the PathHunter® β-arrestin recruitment assay.
Detailed Steps:
-
Cell Culture and Plating: CHO-K1 cells stably expressing the GPR18-ProLink and β-arrestin-Enzyme Acceptor constructs are cultured in appropriate media. The cells are then harvested, counted, and seeded into 384-well white, solid-bottom assay plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.
-
Compound Preparation and Addition: Test compounds, including this compound and reference agonists, are prepared in a suitable vehicle (e.g., DMSO) and then serially diluted in assay buffer to create a concentration range. A fixed volume of the diluted compounds is added to the wells containing the cells.
-
Incubation: The plates are incubated for a specific period (e.g., 90 minutes) at 37°C to allow for ligand binding, receptor activation, and the subsequent recruitment of β-arrestin.
-
Signal Detection: After incubation, the PathHunter® detection reagent, containing the β-galactosidase substrate, is added to each well. The plates are then incubated at room temperature in the dark for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Data Analysis: The chemiluminescent signal from each well is measured using a plate reader. The data are then normalized to a positive control (a known GPR18 agonist at a saturating concentration) and a negative control (vehicle only). The normalized data are plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 value.
GPR18 Signaling Pathway
Activation of GPR18 by an agonist like this compound initiates a cascade of intracellular signaling events. GPR18 is known to couple to several G protein subtypes, leading to diverse downstream effects.
Caption: Simplified GPR18 signaling pathway upon agonist activation.
Pathway Description: Upon binding of an agonist such as this compound, GPR18 undergoes a conformational change, enabling it to interact with and activate heterotrimeric G proteins. GPR18 has been shown to couple to:
-
Gαi/o proteins: This coupling typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gαq/11 proteins: Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium concentrations.
-
Gαs proteins: Some studies suggest potential coupling to Gαs, which would activate adenylyl cyclase and increase cAMP levels.
In addition to G protein-mediated signaling, agonist-bound GPR18 also recruits β-arrestins. This recruitment not only plays a role in receptor desensitization and internalization but can also initiate G protein-independent signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2).
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 5. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of PSB-KK1445
Disclaimer: A specific Safety Data Sheet (SDS) for PSB-KK1445 is not publicly available. The following disposal procedures are based on general best practices for handling novel, potentially hazardous research chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory compliance.
This compound is a selective agonist for the G protein-coupled receptor GPR18 and, like any active pharmacological agent, requires careful handling and disposal to ensure personnel safety and environmental protection.[1][2]
Summary of Known this compound Data
| Property | Value/Information | Source |
| Chemical Name | Not explicitly stated in search results | - |
| Molecular Formula | Not explicitly stated in search results | - |
| Function | Selective agonist at the cannabinoid-like orphan G protein-coupled receptor GPR18 | [1][2] |
| EC₅₀ | 45.4 nM | [2] |
| Selectivity | >200-fold selectivity versus both CB receptor subtypes, GPR55, and GPR183 | [2] |
| Hydrogen Bond Acceptors | 8 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 6 | [1] |
Experimental Protocol for Proper Disposal
This protocol outlines a step-by-step process for the safe disposal of this compound waste generated in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
2. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including weighing papers, contaminated gloves, pipette tips, and vials, in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, such as unused solutions or rinsates, in a separate, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
3. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Indicate the major components and their approximate concentrations.
-
Ensure the date of initial waste accumulation is clearly marked on the label.
4. Waste Storage:
-
Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
5. Decontamination of Glassware and Surfaces:
-
Rinse any glassware that has come into contact with this compound three times with a suitable solvent (e.g., ethanol (B145695) or acetone), collecting the rinsate as hazardous liquid waste.
-
Wipe down contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as solid hazardous waste.
6. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound from generation to final disposal.
References
Essential Safety and Handling Guidance for PSB-KK1445
Immediate Safety and Logistical Information Not Available
Extensive searches for a specific Safety Data Sheet (SDS) and handling protocols for a substance identified as "PSB-KK1445" have not yielded any specific results. The information available pertains to commercial products with similar acronyms, such as "Spectrum PSB," which are not the specific chemical compound relevant to research and development professionals.
Therefore, this document cannot provide the detailed, quantitative safety data, experimental protocols, or specific handling and disposal plans for this compound.
General Guidance for Handling Unidentified or Novel Compounds
In the absence of specific data for this compound, it is imperative to treat the substance as potentially hazardous and to adhere to the highest safety standards for handling novel chemical entities. Researchers, scientists, and drug development professionals should take the following precautionary steps:
1. Obtain the Safety Data Sheet (SDS): The most critical step is to procure the specific SDS for this compound from the manufacturer or supplier. The SDS is the foundational document for all safety, handling, and disposal procedures.
2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial. The following table outlines general PPE recommendations for handling unknown compounds.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes, aerosols, and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact. The specific glove type should be chosen based on the solvent used. |
| Body Protection | A lab coat, chemically resistant apron, and full-length pants | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) used within a fume hood | Minimizes inhalation of powders, aerosols, or vapors. |
3. Engineering Controls:
-
Fume Hood: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
4. Handling and Storage:
-
Minimize Quantities: Work with the smallest feasible quantities of the substance.
-
Avoid Aerosolization: Take care to avoid creating dust or aerosols.
-
Storage: Store in a well-ventilated, cool, dry place away from incompatible materials. The container should be tightly sealed and clearly labeled.
5. Disposal:
-
Hazardous Waste: Treat all waste contaminated with this compound as hazardous waste.
-
Segregation: Collect and segregate waste in clearly labeled, sealed containers.
-
Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures.
Logical Workflow for Safe Handling of Novel Compounds
The following diagram illustrates a generalized workflow for the safe handling of a novel or uncharacterized compound like this compound.
Caption: Generalized workflow for the safe handling of novel chemical compounds.
Disclaimer: The information provided above is general guidance for handling unknown chemical compounds and is not a substitute for a substance-specific Safety Data Sheet. It is the responsibility of the user to obtain and follow the specific safety and handling instructions for this compound from the manufacturer or supplier.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
